FLTX1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H28N4O4 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3/b29-26- |
InChI Key |
UKSXWLGSDIHAEK-WCTVFOPTSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to FLTX1: A Novel Fluorescent Tamoxifen Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FLTX1, a novel fluorescent derivative of Tamoxifen. This compound serves as a valuable tool in cancer research, particularly in the study of estrogen receptor (ER) positive breast cancers. This document will delve into its chemical properties, mechanism of action, and experimental applications, presenting data in a clear and accessible format for the scientific community.
Introduction to this compound
This compound is a synthetic compound that covalently links Tamoxifen, a well-known selective estrogen receptor modulator (SERM), to a fluorescent biomarker, 7-nitro-2,1,3-benzoxadiazole (NBD).[1] This unique combination allows for the specific labeling and visualization of intracellular Tamoxifen-binding sites, primarily estrogen receptors.[2][3] Unlike traditional antibody-based methods for ER detection, this compound can be used in both permeabilized and non-permeabilized cells, offering greater flexibility in experimental design.[3][4]
Functionally, this compound retains the potent antiestrogenic properties of its parent compound, Tamoxifen, effectively inhibiting the proliferation of breast cancer cells.[2] A key advantage of this compound is its apparent lack of the estrogenic agonistic effects on the uterus that are sometimes associated with Tamoxifen treatment, suggesting its potential as a safer therapeutic alternative.[1][2][5]
Chemical Structure and Properties
This compound is chemically identified as N-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine.[3] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1481401-71-1 | [3] |
| Chemical Formula | C31H28N4O4 | [3] |
| Molecular Weight | 520.59 g/mol | [3] |
| Exact Mass | 520.2111 | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% (HPLC) | [3] |
| Solubility | DMSO | [6] |
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound primarily functions as an antagonist of the estrogen receptor. It competitively binds to the ligand-binding domain of ER, displacing the endogenous ligand, 17β-estradiol.[4][5] This binding event prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes, thereby inhibiting hormone-dependent cell proliferation.[1]
Interestingly, studies have shown that while this compound binding is completely displaced by unlabeled Tamoxifen, it is only partially displaced by estradiol. This suggests the existence of other non-ER-related binding sites for triphenylethylene compounds like Tamoxifen and its derivatives.[1][5]
The signaling pathway illustrating the antagonistic action of this compound on the estrogen receptor is depicted in the following diagram:
Caption: Antagonistic action of this compound on the Estrogen Receptor signaling pathway.
Experimental Data and Applications
This compound has been utilized in a variety of in vitro and in vivo experimental settings to probe the function and localization of estrogen receptors.
In Vitro Studies
The following table summarizes key quantitative data from in vitro experiments involving this compound.
| Experiment | Cell Line | Parameter | Value | Reference |
| Competitive Binding Assay | Rat Uterine Cytosol | IC50 vs. [3H]E2 | 87.5 nM | [2][7] |
| Luciferase Reporter Assay (Antagonistic Activity) | MCF7 | IC50 | 1.74 µM | [7][8] |
| Luciferase Reporter Assay (Antagonistic Activity) | T47D-KBluc | IC50 | 0.61 µM | [7][8] |
| Cell Proliferation Assay | MCF7 | - | Dose-dependent reduction | [2] |
These studies demonstrate that this compound effectively competes with estradiol for ER binding and inhibits estrogen-induced transcriptional activity and cell proliferation.[2][7][8]
In Vivo Studies
In vivo studies in animal models have highlighted the unique properties of this compound compared to Tamoxifen.
| Animal Model | Experiment | Observation | Reference |
| Immature female CD-1 mice and Sprague-Dawley rats | Uterotrophic Assay | Devoid of estrogenic uterotrophic, hyperplasic, and hypertrophic effects. | [1][2] |
| Immature female CD-1 mice and Sprague-Dawley rats | PCNA Immunohistochemistry | Failed to alter basal proliferating cell nuclear antigen immunoreactivity. | [2][7][8] |
These findings underscore the lack of uterine agonistic activity of this compound, a significant advantage over Tamoxifen.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. Below are generalized methodologies for key experiments.
Cellular Labeling and Confocal Microscopy
This protocol describes the use of this compound for labeling estrogen receptors in cultured cells.
Caption: Generalized workflow for cellular labeling with this compound and co-localization studies.
Notes:
-
For live-cell imaging, the fixation and permeabilization steps should be omitted.
-
Competition experiments can be performed by co-incubating this compound with an excess of unlabeled Tamoxifen or estradiol to confirm binding specificity.[1]
Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the estrogen receptor.
Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity for ER.
Conclusion
This compound is a multifaceted research tool with significant potential in the field of breast cancer research and drug development. Its ability to act as both a fluorescent probe and a potent antiestrogen, coupled with its favorable in vivo profile, makes it a valuable asset for studying estrogen receptor biology and for the development of novel SERMs with improved safety profiles. This guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to uncover new applications for this innovative compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Supplier | CAS 1481401-71-1| AOBIOUS [aobious.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Fms-like Tyrosine Kinase 3 Ligand (FLT3LG) in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fms-like tyrosine kinase 3 ligand (FLT3LG), a critical hematopoietic cytokine, is emerging as a pivotal player in the breast cancer tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of FLT3LG in breast cancer, with a focus on its role in modulating anti-tumor immunity. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Breast cancer remains a significant global health challenge, with a pressing need for novel therapeutic targets and prognostic biomarkers.[1][2][3] Recent research has increasingly highlighted the importance of the tumor microenvironment (TME) in dictating cancer progression and therapeutic response. Within this complex ecosystem, the cytokine Fms-like tyrosine kinase 3 ligand (FLT3LG), also known as FLT3L, has been identified as a crucial factor in orchestrating an anti-tumor immune response.[2]
It is important to note a point of potential nomenclature confusion. The term "FLTX1" has been used to refer to a fluorescent derivative of tamoxifen, a selective estrogen receptor modulator used in breast cancer therapy.[4][5][6][7] This guide, however, focuses on the cytokine FLT3LG , due to its significant and actively researched role in the fundamental mechanisms of breast cancer biology, particularly its interaction with the immune system.
FLT3LG is a hematopoietic cytokine that, by binding to its receptor FLT3, plays a vital role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[8] In the context of breast cancer, emerging evidence suggests that higher expression of FLT3LG is correlated with improved survival outcomes.[1][2][3] This protective effect appears to be mediated primarily through its influence on the immune cell infiltrate within the TME.
The FLT3/FLT3LG Axis in the Breast Cancer Tumor Microenvironment
The biological effects of FLT3LG are initiated by its binding to the Fms-like tyrosine kinase 3 (FLT3) receptor, a member of the class III receptor tyrosine kinase family.[8][9] This receptor is predominantly expressed on hematopoietic stem and progenitor cells, including the precursors of dendritic cells (DCs).[9][10]
In the breast cancer TME, FLT3LG is primarily produced by immune cells, such as natural killer (NK) cells.[2][10] The interaction between FLT3LG and the FLT3 receptor on immune progenitor cells leads to the expansion and differentiation of conventional dendritic cells (cDCs), particularly the cDC1 subtype.[11][12] These cDC1s are critical for initiating an anti-tumor immune response by capturing tumor antigens and cross-presenting them to CD8+ T cells, leading to their activation and subsequent killing of cancer cells.
Furthermore, studies have shown that high FLT3LG expression is associated with increased infiltration of various immune cells, including B cells, CD4+ T cells, CD8+ T cells, and NK cells, into the tumor.[1] This enriched immune infiltrate is a key characteristic of an immunologically "hot" tumor, which is more likely to respond to immunotherapies.
Signaling Pathways
Upon binding of FLT3LG, the FLT3 receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of the receptor.[8] This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][13] The key signaling pathways activated by the FLT3/FLT3LG axis include:
-
RAS/RAF/MAPK/Erk Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
JAK/STAT5/PIM-1 Pathway: This cascade is involved in cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.
The activation of these pathways in hematopoietic progenitors, particularly DC precursors, by FLT3LG leads to their expansion and differentiation, ultimately bolstering the anti-tumor immune response.
Caption: FLT3LG Signaling Pathway in Immune Progenitor Cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on FLT3LG and its receptor in breast cancer.
Table 1: Association of FLT3LG Expression with Patient Survival
| Cohort | High FLT3LG Expression | Low FLT3LG Expression | Statistic | Reference |
| TCGA BRCA | Prolonged Survival | Poorer Survival | p < 0.05 | [1][2] |
| GSE103091 | Prolonged Survival | Poorer Survival | p < 0.05 | [1] |
| GSE96058 | Prolonged Survival | Poorer Survival | p < 0.05 | [1] |
Table 2: Correlation of FLT3LG Expression with Immune Cell Infiltration
| Immune Cell Type | Correlation with FLT3LG | Statistic | Reference |
| B Cells | Positive | p < 0.05 | [1] |
| CD4+ T Cells | Positive | p < 0.05 | [1] |
| CD8+ T Cells | Positive | p < 0.05 | [1] |
| Neutrophils | Positive | p < 0.05 | [1] |
| Macrophages | Positive | p < 0.05 | [1] |
| Dendritic Cells | Positive | p < 0.05 | [1] |
| Natural Killer (NK) Cells | Positive | p < 0.05 | [1] |
Table 3: Association of FLT3LG Expression with Genetic Mutations
| Mutation | Enriched in High FLT3LG Tumors | Enriched in Low FLT3LG Tumors | Reference |
| PIK3CA | Yes | No | [1][2][3] |
| TP53 | No | Yes | [1][2][3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on FLT3LG in breast cancer.
5.1. Single-Cell RNA Sequencing (scRNA-seq) Analysis
-
Objective: To identify the expression of FLT3LG in different cell types within the breast cancer tumor microenvironment.
-
Protocol:
-
Fresh tumor tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., with collagenase and dispase).
-
Red blood cells are lysed, and the cell suspension is filtered to remove debris.
-
Single-cell capture, lysis, and barcoding are performed using a commercial platform (e.g., 10x Genomics Chromium).
-
cDNA is synthesized and amplified by PCR.
-
Sequencing libraries are prepared and sequenced on a high-throughput sequencer.
-
Data is processed using a standard bioinformatics pipeline (e.g., Cell Ranger) for alignment, quantification, and cell clustering.
-
Gene expression, including that of FLT3LG, is analyzed across different cell clusters to identify cell-type-specific expression patterns.
-
5.2. Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Objective: To quantify the infiltration of different immune cell populations in breast tumor tissues with high and low FLT3LG expression.
-
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced epitope retrieval method.
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
Sections are incubated with primary antibodies specific for immune cell markers (e.g., CD3 for T cells, CD20 for B cells, CD68 for macrophages).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
The number of positive-staining cells is quantified per unit area using light microscopy and image analysis software.
-
5.3. Gene Set Enrichment Analysis (GSEA)
-
Objective: To identify the biological pathways associated with high FLT3LG expression in breast cancer.
-
Protocol:
-
Bulk RNA-sequencing data from a breast cancer cohort (e.g., TCGA) is obtained.
-
Samples are stratified into high and low FLT3LG expression groups based on a defined cutoff (e.g., median expression).
-
A ranked list of all genes is generated based on their differential expression between the high and low FLT3LG groups.
-
GSEA is performed using a curated database of gene sets (e.g., KEGG, GO, Hallmark).
-
The analysis determines whether specific gene sets are significantly enriched at the top or bottom of the ranked list, indicating their association with high or low FLT3LG expression.
-
Caption: Bioinformatic Workflow for Analyzing FLT3LG in Breast Cancer.
Conclusion and Future Directions
The evidence strongly suggests that FLT3LG is a key regulator of the immune landscape in breast cancer. Its mechanism of action, primarily through the expansion and activation of dendritic cells and the recruitment of a diverse array of immune effector cells, positions it as a protective factor and a potential biomarker for prognosis. The association of FLT3LG expression with specific genetic mutations, such as PIK3CA and TP53, opens up avenues for patient stratification and the development of targeted therapeutic strategies.[2]
Future research should focus on further elucidating the intricate crosstalk between FLT3LG-producing cells and other components of the TME. Investigating the therapeutic potential of targeting the FLT3/FLT3LG axis, either through recombinant FLT3LG administration or in combination with other immunotherapies like checkpoint inhibitors, holds significant promise for improving outcomes for breast cancer patients. A deeper understanding of the regulatory mechanisms governing FLT3LG expression in breast tumors will also be crucial for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3LG as an inflammatory hub bridging tumor immune surveillance to therapy response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3LG as an inflammatory hub bridging tumor immune surveillance to therapy response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High FLT3 expression indicates favorable prognosis and correlates with clinicopathological parameters and immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flt3L/Flt3 Axis in Dendritic Cell Biology and Cancer Immunotherapy [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Phase I Study of GS-3583, an FMS-like Tyrosine Kinase 3 Agonist Fc Fusion Protein, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
FLTX1: A Technical Guide to the Discovery, Synthesis, and Application of a Novel Fluorescent Tamoxifen Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent tamoxifen derivative, FLTX1. It details its discovery, a step-by-step synthesis protocol, and in-depth methodologies for key experiments validating its biological activity. This document is intended to serve as a valuable resource for researchers in the fields of oncology, endocrinology, and drug development who are interested in the application of fluorescent probes for studying estrogen receptor biology and developing novel antiestrogenic therapies.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its clinical utility is hampered by undesirable side effects, including an increased risk of uterine cancer, which are attributed to its partial agonist activity in uterine tissue. To overcome these limitations and to provide a tool for studying tamoxifen's mechanism of action, a novel fluorescent derivative, this compound, was developed.
This compound was designed to retain the antiestrogenic properties of tamoxifen while being devoid of its estrogenic agonistic effects. Furthermore, its intrinsic fluorescence allows for the direct visualization of its subcellular localization and interaction with its target, the estrogen receptor. This guide elucidates the synthesis of this compound and the key experimental findings that establish its unique pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the biological activity of this compound in comparison to tamoxifen and estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Compound | IC50 (nM) for ER Binding | Cell/Tissue System | Reference |
| This compound | 87.5 | Rat Uterine Cytosol | [1] |
| Tamoxifen | Similar to this compound | Not explicitly stated | Implied by competitive displacement experiments |
Table 2: In Vitro Antiestrogenic Activity
| Assay | Cell Line | This compound IC50 (µM) | Tamoxifen IC50 (µM) | Notes |
| Inhibition of E2-induced Luciferase Activity | MCF-7 | Not specified | Not specified | This compound reduces estradiol-induced luciferase expression in a dose-dependent manner.[1] |
| Inhibition of Cell Proliferation | MCF-7 | Not specified | Not specified | This compound (0.01-10 μM) reduces MCF7 cell proliferation in a dose-dependent manner over 6 days.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key in vitro and in vivo assays used to characterize its activity.
Synthesis of this compound (N-(7-nitrobenzo[c][2][3][4]oxadiazol-4-yl)demethyltamoxifen)
The synthesis of this compound is a two-step process involving the N-demethylation of tamoxifen followed by the covalent attachment of the fluorophore 4-chloro-7-nitrobenzo[c][2][3][4]oxadiazole (NBD-Cl).[4]
Step 1: N-demethylation of Tamoxifen
-
Reaction Setup: In a round-bottom flask, dissolve tamoxifen in dichloroethane.
-
Addition of Reagent: Add ethyl chloroformate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time to ensure complete reaction (monitoring by TLC is recommended).
-
Work-up: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Purification: The crude N-demethyltamoxifen is purified by column chromatography on silica gel.
Step 2: Covalent Binding of NBD-Cl
-
Reaction Setup: Dissolve the purified N-demethyltamoxifen in methanol in a reaction vessel protected from light.
-
Addition of Fluorophore: Add 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Purification: The final product, this compound, is purified by column chromatography on silica gel to yield a fluorescent solid.[4]
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor. The protocol is adapted from established methods for ER binding assays.[5][6][7][8]
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.[6]
-
The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of [³H]-estradiol with the rat uterine cytosol in the presence of increasing concentrations of unlabeled this compound or tamoxifen (as a competitor).
-
Include control wells for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand using a hydroxylapatite or charcoal-dextran method.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit estrogen-induced gene transcription.[9][10][11][12]
-
Cell Culture and Transfection:
-
Culture MCF-7 human breast cancer cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.
-
Seed the cells in a 24-well plate and allow them to attach overnight.
-
Transfect the cells with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene using a suitable transfection reagent.[10]
-
-
Treatment:
-
After a 6-hour transfection period, treat the cells with various concentrations of this compound or tamoxifen in the presence or absence of 17β-estradiol (E2).[10]
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each lysate.
-
Express the results as a percentage of the E2-induced luciferase activity and calculate the IC50 for inhibition.
-
Cell Proliferation (Sulforhodamine B - SRB) Assay
This assay assesses the effect of this compound on the proliferation of ER+ breast cancer cells.[13][14][15][16][17]
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a suitable density and allow them to attach for 24 hours.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or tamoxifen for a period of 6 days.
-
-
Cell Fixation and Staining:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to untreated control cells.
-
In Vivo Uterotrophic Bioassay
This assay evaluates the estrogenic or antiestrogenic effects of this compound on the uterus of immature or ovariectomized rodents, following the OECD Test Guideline 440.[2][3][18][19][20]
-
Animal Model:
-
Dosing:
-
Administer this compound or tamoxifen daily for three consecutive days via oral gavage or subcutaneous injection.[2]
-
Include a vehicle control group and a positive control group treated with ethinyl estradiol.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.[2]
-
Carefully dissect the uterus, trim away any adhering fat and mesentery, and record the wet weight.
-
-
Data Analysis:
-
Compare the mean uterine weights of the treated groups to the vehicle control group.
-
A statistically significant increase in uterine weight indicates an estrogenic effect, while a lack of increase in the presence of an estrogen challenge indicates an antiestrogenic effect.
-
Confocal Microscopy for ER Colocalization
This method visualizes the subcellular localization of this compound and its colocalization with the estrogen receptor alpha (ERα).[21][22][23]
-
Cell Culture and Treatment:
-
Grow MCF-7 cells on glass coverslips.
-
Treat the cells with this compound for a specified period.
-
-
Immunocytochemistry:
-
Fix the cells with methanol at -20°C.[21]
-
Permeabilize the cells with a suitable detergent if intracellular targets are to be visualized.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).[23]
-
Incubate with a primary antibody against ERα.
-
Incubate with a fluorescently labeled secondary antibody that has a different emission spectrum from this compound (e.g., Alexa Fluor 488).[23]
-
Counterstain the nuclei with DAPI.[23]
-
-
Confocal Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal laser scanning microscope, with separate channels for this compound, the ERα antibody, and DAPI.
-
-
Image Analysis:
-
Merge the images from the different channels to visualize the colocalization of this compound and ERα. Colocalization will appear as a new color in the merged image.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in an estrogen-responsive cell.
Caption: Mechanism of this compound action in an estrogen-responsive cell.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the biological activity of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) assay [bio-protocol.org]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 20. researchmap.jp [researchmap.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Immunogold Electron Microscopy and Confocal Analyses Reveal Distinctive Patterns of Histone H3 Phosphorylation During Mitosis in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
FLTX1: A Novel Selective Estrogen Receptor Modulator with a Unique Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: FLTX1 is a novel, fluorescently labeled derivative of tamoxifen, designed as a selective estrogen receptor modulator (SERM). It serves as a valuable tool for investigating the molecular pharmacology of tamoxifen and presents itself as a potential therapeutic agent with distinct advantages over its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental evaluation, and unique properties that distinguish it from other SERMs.
This compound was developed to exhibit the antiestrogenic properties of tamoxifen, crucial for its application in estrogen receptor (ER)-positive breast cancer, while aiming to eliminate the undesirable estrogenic side effects, such as the increased risk of uterine cancer.[1][2] This document details the binding affinity, in vitro and in vivo activities, and the underlying signaling pathways associated with this compound.
Core Data Summary
The following tables summarize the key quantitative data gathered from various studies on this compound, providing a comparative perspective against tamoxifen where available.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Assay Type | System | IC50 (nM) | Reference |
| This compound | Competitive displacement of [³H] E₂ | Rat uterine cytosol | 87.5 | [3][4] |
| Tamoxifen | Competitive displacement of [³H] E₂ | Rat uterine cytosol | Similar to this compound | [1][2] |
Table 2: In Vitro Antiestrogenic Activity
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | MCF7 | E2-induced luciferase activity | Decrease in luciferase expression | 1.74 | [3][4] |
| This compound | T47D-KBluc | E2-induced luciferase activity | Decrease in luciferase expression | 0.61 | [3][4] |
Table 3: In Vitro Proliferative Effects
| Compound | Cell Line | Treatment | Observation | Reference |
| This compound | MCF7 | 0.01-10 µM for 6 days | Dose-dependent reduction in cell proliferation; significantly more effective than Tamoxifen at 0.1 µM. | [2][3] |
| This compound | MCF7 | Pre-treatment for 24h followed by E₂ | Counteracts E₂-induced cell growth. | [3] |
Table 4: In Vivo Uterotrophic Effects
| Compound | Species | Dosage | Outcome | Reference |
| This compound | Immature female CD-1 mice and Sprague-Dawley rats | 0.01-1 mg/kg/day s.c. for 3 days | Devoid of estrogenic uterotrophic, hyperplasic, and hypertrophic effects. Failed to alter basal proliferating cell nuclear antigen (PCNA) immunoreactivity. | [2] |
| Tamoxifen | N/A | N/A | Known to exhibit estrogenic agonistic effects on the uterus. | [1][2] |
Signaling Pathways and Mechanism of Action
This compound functions as a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of ERα, displacing the natural ligand, 17β-estradiol (E₂), thereby inhibiting the activation of the receptor.[5][6] Unlike E₂, which promotes a conformational change in the ER that facilitates the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, this compound induces a different conformational state. This altered conformation hinders the binding of co-activators, leading to the recruitment of co-repressors and the silencing of target genes involved in cell proliferation. A key distinction of this compound is its lack of significant agonistic activity in uterine tissue, a major drawback of tamoxifen.
Below are diagrams illustrating the signaling pathways and a typical experimental workflow for evaluating a SERM like this compound.
Caption: this compound vs. Estradiol Signaling Pathway.
Caption: Experimental Workflow for SERM Evaluation.
Detailed Experimental Protocols
Herein are detailed methodologies for the key experiments cited in the evaluation of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]E₂).
Methodology:
-
Preparation of ER-rich Cytosol: Uterine tissue from immature female Sprague-Dawley rats is homogenized in a buffer (e.g., Tris-HCl, EDTA, glycerol). The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: Aliquots of the uterine cytosol are incubated with a fixed concentration of [³H]E₂ (e.g., 5 nM) and increasing concentrations of unlabeled this compound (or tamoxifen as a control) ranging from 0.1 nM to 100 µM.
-
Incubation: The mixture is incubated for 18 hours at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound [³H]E₂. The mixture is then centrifuged, and the supernatant containing the protein-bound [³H]E₂ is collected.
-
Quantification: The radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is calculated by non-linear regression analysis.
Cell Proliferation Assay (MCF-7 Cells)
Objective: To assess the effect of this compound on the proliferation of ER-positive human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For the assay, cells are switched to a medium with charcoal-stripped FBS to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or tamoxifen as a positive control. A vehicle control (e.g., DMSO) is also included. For antiestrogenic activity assessment, cells are co-treated with E₂ and this compound.
-
Incubation: The cells are incubated for a period of 6 days.
-
Assessment of Cell Viability/Proliferation: Cell proliferation is measured using a standard method such as the MTT assay, SRB assay, or a direct cell count.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Reporter Gene Assay (Luciferase Assay)
Objective: To measure the ability of this compound to modulate ER-mediated gene transcription.
Methodology:
-
Cell Transfection: ER-positive cells (e.g., MCF7 or T47D) are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE) promoter.
-
Treatment: Transfected cells are treated with this compound, E₂ (as an agonist control), tamoxifen (as a SERM control), or a combination of E₂ and this compound for a specified period (e.g., 15-16 hours).
-
Cell Lysis: After treatment, the cells are lysed to release the intracellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin). The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.
-
Measurement: The light intensity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold-change relative to the vehicle control.
In Vivo Uterotrophic Assay
Objective: To evaluate the estrogenic or antiestrogenic effects of this compound on the uterine weight in immature or ovariectomized rodents.
Methodology:
-
Animal Model: Immature female rodents (e.g., CD-1 mice or Sprague-Dawley rats) are used. Their endogenous estrogen levels are low and stable.
-
Dosing: The animals are treated daily for three consecutive days with subcutaneous injections of this compound at various doses (e.g., 0.01-1 mg/kg/day), a vehicle control, or a positive control (e.g., ethinyl estradiol).
-
Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Histological Analysis: Uterine tissues may be fixed, sectioned, and stained (e.g., with H&E) to assess for signs of hyperplasia and hypertrophy. Immunohistochemical staining for proliferation markers like PCNA can also be performed.
-
Data Analysis: The uterine weights are normalized to the body weight. A significant increase in uterine weight compared to the vehicle control indicates an estrogenic effect. The absence of a significant increase demonstrates a lack of agonistic activity.
Conclusion
This compound represents a significant advancement in the field of selective estrogen receptor modulators. Its potent antiestrogenic activity in breast cancer cells, coupled with a lack of estrogenic effects in the uterus, positions it as a promising candidate for further preclinical and clinical development. The fluorescent nature of this compound also provides a unique advantage for basic research, enabling detailed studies of ER localization and dynamics within living cells. The comprehensive data and protocols presented in this guide are intended to facilitate further research into this novel and promising compound.
References
- 1. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. digital.csic.es [digital.csic.es]
The Fluorescent Properties of the NBD Moiety in FLTX1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer. By covalently linking a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to a tamoxifen scaffold, this compound provides a powerful tool for visualizing and tracking the subcellular localization and dynamics of tamoxifen-binding sites. This technical guide delves into the core fluorescent properties of the NBD moiety within the this compound molecule, offering quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid researchers in leveraging this innovative compound.
The NBD group is a small, environmentally sensitive fluorophore. Its fluorescence is typically quenched in aqueous environments but significantly enhanced in hydrophobic settings, making it an excellent probe for studying ligand-receptor interactions within the cellular milieu. In this compound, the NBD moiety's fluorescence characteristics provide a direct readout of its binding to intracellular targets, primarily the estrogen receptor.
Quantitative Fluorescent Properties of this compound
The fluorescent characteristics of the NBD moiety in this compound have been characterized to provide a quantitative basis for its use in various applications. Below is a summary of the key photophysical parameters.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~476 nm[1] | In the blue region of the visible spectrum. |
| Maximum Emission Wavelength (λem) | ~527-550 nm[2][3] | Emits in the green region of the visible spectrum. |
| Fluorescence Lifetime (τ) | τ1 = 0.15 ns, τ2 = 0.54 ns (Average = 0.2 ns)[4] | The fluorescence decay is best fitted to a double-exponential model, suggesting multiple conformational states or environments of the NBD moiety upon excitation. The decay was measured with excitation at 475 nm and detection at 550 nm.[3] |
| Quantum Yield (Φ) | High (Qualitative) | While a precise numerical quantum yield has not been reported, it is described as being "so high that laser emission has been obtained," indicating a very efficient fluorescence process.[5] |
| Binding Affinity (IC50) for Estrogen Receptor | 87.5 nM[6] | Determined by competitive displacement of [3H]E2 binding to rat uterine estrogen receptors. |
Signaling Pathway of this compound as a Selective Estrogen Receptor Modulator (SERM)
This compound, like its parent compound tamoxifen, functions as a SERM. It exerts its primary therapeutic effect by competitively binding to the estrogen receptor (ER), thereby acting as an antagonist in breast tissue. This binding prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, leading to a halt in the cell cycle and inhibition of tumor cell proliferation.[7][8]
Caption: Antagonistic action of this compound on the estrogen receptor signaling pathway.
Experimental Protocols
Synthesis of this compound
This compound is synthesized in a two-step process starting from tamoxifen. The following is a summary of the synthesis protocol.[2][1]
Caption: Synthetic workflow for the preparation of this compound.
Materials:
-
Tamoxifen
-
Ethyl chloroformate
-
Dichloroethane
-
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
-
N-demethylation of Tamoxifen: Tamoxifen is treated with ethyl chloroformate and refluxed in dichloroethane to yield N-demethyltamoxifen.[2]
-
NBD Conjugation: The resulting N-demethyltamoxifen is then reacted with NBD-Cl in methanol to covalently link the NBD fluorophore, yielding this compound.[2]
-
Purification: The final product is purified using standard techniques such as column chromatography.
Fluorescence Spectroscopy of this compound
This protocol outlines the general procedure for measuring the fluorescence emission spectrum of this compound.
Equipment:
-
Fluorometer/spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvents (e.g., acetone, DMSO)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength to 476 nm.
-
Set the emission scan range from 500 nm to 650 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
-
Blank Measurement: Record the emission spectrum of the solvent alone to be used for background subtraction.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The peak of this spectrum corresponds to the maximum emission wavelength.
Confocal Microscopy for this compound Imaging in Cells
This protocol describes the use of this compound for imaging estrogen receptors in a breast cancer cell line such as MCF7.[1]
Caption: Experimental workflow for confocal imaging of this compound in cells.
Materials:
-
MCF7 cells
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (e.g., in DMSO or acetone)
-
Paraformaldehyde (for fixation)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 or other detergents (for permeabilization, optional)
-
Primary antibody against ERα (for colocalization studies)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed MCF7 cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
This compound Labeling: Incubate the cells with a working concentration of this compound (e.g., 50 µM) in culture medium for a specified time (e.g., 2 hours).[6]
-
Washing: Wash the cells with PBS to remove unbound this compound.
-
Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets other than those accessible to the lipophilic this compound are to be stained (e.g., with antibodies), permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Immunostaining (Optional, for Colocalization):
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with a primary antibody against ERα.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash with PBS.
-
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[1]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging:
-
Visualize the slides using a confocal microscope.
-
For this compound, use an excitation wavelength of ~488 nm and collect emission between ~500-550 nm.
-
Acquire images for other fluorescent channels as needed (e.g., DAPI, secondary antibody).
-
Analyze the images for subcellular localization and colocalization of this compound with target proteins.
-
Conclusion
This compound, with its integrated NBD fluorophore, represents a significant advancement in the study of tamoxifen's mechanism of action and the biology of estrogen receptors. The environmentally sensitive and bright fluorescence of the NBD moiety provides a robust signal for high-resolution imaging and spectroscopic applications. This technical guide provides the foundational quantitative data and experimental protocols necessary for researchers to effectively utilize this compound in their studies, paving the way for new insights into estrogen receptor signaling and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Emergent Opto-Chemical Properties of FLTX1 for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLTX1, a novel fluorescent derivative of tamoxifen, has demonstrated significant potential in cancer therapy due to its unique emergent opto-chemical properties. By covalently linking tamoxifen to the fluorophore NBD (nitro-2-1,3-benzoxadiazol-4-yl), this compound retains the antiestrogenic activity of its parent compound while exhibiting novel functionalities, including the ability to act as a photosensitizer for photodynamic therapy. This technical guide provides an in-depth overview of the core attributes of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Introduction
Tamoxifen is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] However, its clinical utility is often hampered by undesirable side effects, such as an increased risk of uterine cancers, stemming from its partial agonist activity in certain tissues.[2][4] this compound was developed to overcome these limitations. It is a fluorescent conjugate of tamoxifen that not only allows for intracellular tracking but also possesses emergent opto-chemical properties not found in tamoxifen alone.[1][4] Upon irradiation, this compound can generate reactive oxygen species (ROS), making it a promising candidate for targeted photodynamic therapy in ERα-overexpressing cancers.[1] This dual functionality of targeted endocrine therapy and localized phototoxicity presents a novel and potent strategy for cancer treatment.
Core Properties of this compound
Structure and Synthesis
This compound is synthesized through a two-step process. First, tamoxifen undergoes N-demethylation to form N-demethyltamoxifen. Subsequently, the NBD fluorophore is covalently attached to the demethylated nitrogen atom.[3] The small size of the NBD moiety is crucial as it does not sterically hinder the binding of the tamoxifen core to the ligand-binding domain of the estrogen receptor.[1]
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism:
-
Estrogen Receptor Antagonism: Similar to tamoxifen, this compound competitively binds to the estrogen receptor alpha (ERα), antagonizing the binding of 17β-estradiol.[1][5] This blocks estrogen-dependent gene transcription and inhibits the proliferation of ER+ breast cancer cells.[1][4] Notably, this compound does not exhibit the agonistic effects of tamoxifen on ERα-dependent transcriptional activity, thereby avoiding the associated uterotrophic side effects.[1][2][5]
-
Photodynamic Therapy (PDT): A key emergent property of this compound is its ability to generate ROS upon light irradiation.[1] This photosensitizing capability allows for targeted cell killing. When ERα-positive cells are loaded with this compound and exposed to light of a specific wavelength, the resulting ROS induce oxidative stress and trigger apoptotic cell death.[1][6] This targeted approach minimizes damage to surrounding healthy tissues.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
| Parameter | Cell Line | Value | Reference |
| IC50 for ER Binding | Rat Uterine Cytosol | 87.5 nM | [7][8] |
| IC50 for Luciferase Activity Inhibition | MCF7 | 1.74 µM | [8] |
| T47D-KBluc | 0.61 µM | [8] | |
| Relative Binding Affinity (vs. Tamoxifen) | ERs | 141% | [1] |
Table 1: Receptor Binding and Transcriptional Inhibition
| Cell Line | Treatment | Effect | Reference |
| MCF7 | This compound (0.01-10 µM for 6 days) | Dose-dependent reduction in cell proliferation | [7] |
| MCF7 | This compound (pretreatment for 24h) | Counteracts estradiol-induced cell growth | [7] |
| MCF7 | Tamoxifen (below 1 µM) | Increased cell proliferation (partial agonist effect) | [9] |
| MCF7 | This compound (at 0.1 µM) | Significantly more effective than Tamoxifen | [8][10] |
Table 2: Effects on Cancer Cell Proliferation
| Parameter | Condition | Value | Reference |
| Maximal Excitation Wavelength | Acetone | 476 nm | [3] |
| Maximal Emission Wavelength | Acetone | 527 nm | [3] |
| Fluorescence Lifetime (τ1) | Acetone | 0.15 ns | [4] |
| Fluorescence Lifetime (τ2) | Acetone | 0.54 ns | [4] |
| Average Fluorescence Lifetime | Acetone | 0.2 ns | [4] |
Table 3: Opto-Chemical Properties
Signaling Pathways and Experimental Workflows
Signaling Pathways
The dual mechanism of this compound can be represented by the following signaling pathways:
Caption: Signaling pathways of this compound: ER antagonism and photodynamic therapy.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. FRET mechanism between a fluorescent breast-cancer drug and photodynamic therapy sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FLTX1 in Elucidating Non-Canonical Estrogen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The classical, genomic signaling of estrogen receptors (ERs) has been extensively studied. However, the significance of non-canonical, rapid signaling pathways initiated at the cell membrane is increasingly recognized, particularly in the context of endocrine resistance and cancer progression. The fluorescent tamoxifen derivative, FLTX1, has emerged as a valuable tool for visualizing and characterizing estrogen receptors, including those localized to the plasma membrane that mediate these non-genomic effects. This technical guide provides an in-depth overview of this compound's application in studying non-canonical estrogen receptor signaling, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Non-Canonical Estrogen Receptor Signaling
Estrogen signaling is not limited to the regulation of gene expression through nuclear receptors. A significant component of estrogen's physiological and pathological effects is mediated by rapid, non-genomic signaling cascades initiated by a subpopulation of estrogen receptors located at the cell membrane (mERs) and the G protein-coupled estrogen receptor (GPER).[1] These non-canonical pathways involve the rapid activation of various protein kinases, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to downstream effects on cell proliferation, survival, and migration.[1][2][3]
The study of these pathways has been challenging due to the difficulty in specifically visualizing and targeting membrane-associated estrogen receptors. This compound, a fluorescent derivative of the selective estrogen receptor modulator (SERM) tamoxifen, offers a unique solution to this challenge.[4][5]
This compound: A Fluorescent Probe for Estrogen Receptors
This compound is a molecule in which tamoxifen is covalently linked to a fluorescent dye.[6] This design allows it to retain the ability to bind to estrogen receptors while enabling their visualization through fluorescence microscopy.[4][5] Critically, this compound can be used in both permeabilized and non-permeabilized cells, allowing for the specific labeling of intracellular and membrane-bound ERs, respectively.[7][8] This characteristic is pivotal for distinguishing between canonical and non-canonical ER populations.
An important feature of this compound is its distinct pharmacological profile compared to its parent compound, tamoxifen. While exhibiting potent antiestrogenic properties in breast cancer cells, this compound is notably devoid of the estrogenic agonistic effects in the uterus that are associated with tamoxifen, making it a potentially safer therapeutic alternative.[6][7][8]
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data regarding the binding and activity of this compound.
Table 1: this compound Binding Affinity and Competitive Inhibition
| Parameter | Cell Line/System | Value | Reference |
| IC50 for [3H]E2 displacement | Rat uterine cytosol | 87.5 nM | [7][8] |
| XPGlide Score (in silico) | ERα Ligand Binding Domain | -11.55 kcal/mol | [6] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Effect | IC50 / Concentration | Reference |
| Cell Proliferation | MCF-7 | Inhibition | More effective than Tamoxifen at 0.1 µM | [7][8] |
| E2-induced Luciferase Activity | MCF-7 | Inhibition | 1.74 µM | [8] |
| E2-induced Luciferase Activity | T47D-KBluc | Inhibition | 0.61 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.
Labeling of Membrane and Intracellular Estrogen Receptors with this compound
This protocol, adapted from Morales et al. (2016), describes the use of this compound for visualizing ERs in both non-permeabilized (membrane) and permeabilized (total) conditions.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
-
This compound Staining:
-
For membrane ERs (non-permeabilized):
-
Wash cells twice with PBS.
-
Incubate cells with this compound (typically 50-100 µM) in cell culture medium for 2 hours at 37°C.
-
Wash cells five times with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
For total ERs (permeabilized):
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Incubate cells with this compound (typically 50-100 µM) in PBS for 2 hours at room temperature.
-
Wash cells five times with PBS.
-
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI in PBS for 5 minutes to stain the nuclei.
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a confocal microscope with appropriate laser lines and filters for this compound (excitation ~476 nm, emission ~527 nm) and DAPI.
Competitive Binding Assay
This assay is used to determine the specificity of this compound binding to estrogen receptors.
Materials:
-
Cells expressing estrogen receptors
-
This compound
-
Unlabeled competitor (e.g., estradiol, tamoxifen)
-
Assay buffer (e.g., PBS or appropriate binding buffer)
-
Fluorescence plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Prepare cells as for staining (either live or fixed, depending on the experimental question).
-
Competition:
-
Incubate the cells with a fixed concentration of this compound in the presence of increasing concentrations of the unlabeled competitor for a predetermined time (e.g., 2 hours).
-
-
Washing: Wash the cells thoroughly with ice-cold assay buffer to remove unbound ligands.
-
Quantification: Measure the fluorescence intensity of the bound this compound using a fluorescence plate reader or by quantifying the fluorescence signal from images acquired with a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data can be fitted to a competition binding curve to determine the IC50 of the competitor.
ERE-Luciferase Reporter Gene Assay
This assay assesses the ability of this compound to modulate the transcriptional activity of nuclear estrogen receptors.
Materials:
-
Cells stably or transiently transfected with an Estrogen Response Element (ERE)-luciferase reporter construct.
-
This compound
-
Estradiol (E2)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a multi-well plate.
-
Treatment:
-
For antagonist activity: Pre-treat cells with increasing concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a fixed concentration of E2.
-
For agonist activity: Treat cells with increasing concentrations of this compound alone.
-
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the concentration of this compound to determine its effect on ER transcriptional activity.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of non-canonical estrogen signaling with this compound.
Signaling Pathways
Caption: Non-canonical estrogen receptor signaling pathways.
Caption: Utility of this compound in identifying membrane estrogen receptors.
Experimental Workflows
Caption: Workflow for a competitive binding assay using this compound.
Caption: Workflow for an ERE-luciferase reporter gene assay.
The Role of this compound in Studying Non-Canonical Signaling: Current Applications and Future Directions
The primary role of this compound in the study of non-canonical estrogen signaling lies in its ability to visualize and confirm the presence of estrogen receptors at the plasma membrane.[4][5] By using this compound in non-permeabilized cells, researchers can specifically label mERs and GPER, providing a crucial first step in dissecting their downstream signaling. Competition assays with unlabeled ligands can further characterize the binding sites available to this compound on the cell surface.[9]
While direct evidence of this compound being used to track the downstream activation of MAPK or PI3K/Akt pathways is limited in the current literature, its fluorescent properties open up several possibilities for future research:
-
Co-localization Studies: this compound can be used in conjunction with fluorescently tagged antibodies against signaling proteins (e.g., Src, PI3K, Ras) to investigate the recruitment of these molecules to the plasma membrane upon estrogen stimulation.
-
Live-Cell Imaging: The fluorescence of this compound allows for real-time tracking of mERs. This can be used to study receptor dimerization, internalization, and trafficking in response to different ligands, providing insights into the dynamics of non-canonical signaling initiation.
-
FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays could be designed using this compound as a donor or acceptor to study the direct interaction of mERs with other membrane proteins or signaling molecules in living cells.
Conclusion
This compound is a powerful and versatile tool for the study of estrogen receptor biology. Its unique ability to label both intracellular and membrane-bound receptors, combined with its distinct pharmacological profile, makes it particularly valuable for investigating the complexities of non-canonical estrogen signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies. As imaging technologies and molecular biology techniques continue to advance, the applications of this compound are poised to expand, further illuminating the intricate and rapid signaling networks governed by estrogen.
References
- 1. embopress.org [embopress.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Labeling Estrogen Receptors in MCF7 Cells with FLTX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a key biomarker and therapeutic target in breast cancer. Visualizing ER in its native cellular environment is crucial for understanding its function and for the development of novel therapeutics. FLTX1 is a fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). By combining the ER-binding properties of tamoxifen with a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore, this compound allows for the direct visualization of estrogen receptors in cells.[1] This document provides a detailed protocol for the labeling of estrogen receptors in MCF7 human breast cancer cells using this compound, along with relevant technical data and a depiction of the associated signaling pathway. MCF7 cells are a well-established model for ER-positive breast cancer as they express significant levels of estrogen receptor alpha (ERα).
This compound Properties and Performance
This compound is a valuable tool for studying estrogen receptors due to its specific binding and fluorescent properties. It exhibits a strong affinity for the estrogen receptor, comparable to that of tamoxifen, and acts as an antagonist, inhibiting estrogen-induced cellular proliferation.
Table 1: this compound Spectral and Binding Characteristics
| Property | Value | Reference |
| Excitation Maximum | ~476 nm | [2] |
| Emission Maximum | ~527 nm | [2] |
| ER Binding Affinity (IC₅₀) | 87.5 nM (rat uterine ER) | [1][3] |
| Antiestrogenic Activity in MCF7 cells (IC₅₀) | 1.74 µM (inhibition of E₂-induced luciferase activity) | [1] |
Table 2: Antagonistic Activity of this compound in MCF7 Cells
| Treatment | Effect on Cell Proliferation |
| This compound (0.01-10 µM) | Dose-dependent reduction in MCF7 cell proliferation. |
| This compound (pretreatment) + Estradiol (E₂) | Counteracts the increase in cell growth induced by E₂.[1] |
Experimental Protocols
This section provides detailed protocols for the culture of MCF7 cells and the subsequent labeling of estrogen receptors with this compound for confocal microscopy.
MCF7 Cell Culture
MCF7 cells require careful handling to maintain their estrogen receptor expression and viability.
Materials:
-
MCF7 cells
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates or chamber slides
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed MCF7 cells in a T-75 flask at a density that allows them to reach 80-90% confluency within a few days.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Change the medium every 2-3 days.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments (e.g., in 6-well plates or on chamber slides).
-
This compound Labeling of Estrogen Receptors
This protocol is adapted for confocal microscopy and can be performed under permeabilizing or non-permeabilizing conditions to visualize intracellular or membrane-associated ERs, respectively. The following protocol describes labeling under permeabilizing conditions for intracellular ER visualization.
Materials:
-
MCF7 cells cultured on chamber slides or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Culture MCF7 cells on chamber slides or coverslips to approximately 70-80% confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS at a final concentration of 50-100 µM.
-
Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.
-
Wash the cells five times with PBS for 5 minutes each to remove unbound this compound.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the labeled cells using a confocal microscope.
-
Confocal Microscopy Settings
The following are general guidelines for imaging this compound, which contains an NBD fluorophore. Optimal settings may vary depending on the specific microscope and experimental conditions.
-
Excitation: Use a laser line close to the excitation maximum of NBD, such as a 488 nm argon laser.
-
Emission Detection: Set the detector to collect emission between 500 nm and 550 nm.
-
DAPI (Nuclear Stain):
-
Excitation: ~405 nm
-
Emission: ~460 nm
-
-
Pinhole: Set to 1 Airy unit to achieve a good balance between signal and resolution.
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Image Acquisition: Acquire images sequentially for each channel to avoid bleed-through.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for labeling estrogen receptors with this compound in MCF7 cells.
Caption: Workflow for this compound labeling of estrogen receptors in MCF7 cells.
Estrogen Receptor Signaling Pathway
This compound acts as an antagonist to the estrogen receptor, thereby inhibiting the downstream signaling cascade initiated by estrogen. The diagram below provides a simplified overview of the canonical estrogen receptor signaling pathway.
Caption: Simplified estrogen receptor signaling pathway and the antagonistic action of this compound.
References
Application Notes and Protocols for FLTX1 in Confocal Microscopy
Topic: Using FLTX1 in Confocal Microscopy for Estrogen Receptor Alpha (ERα) Colocalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound serves as a valuable tool for visualizing and studying the subcellular localization and dynamics of estrogen receptors (ERs), particularly ERα. By covalently linking tamoxifen to a nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore, this compound allows for direct fluorescence imaging of ERα in fixed and living cells.[1][2] Its utility in confocal microscopy enables high-resolution spatial analysis of ERα distribution and its colocalization with other cellular components. These application notes provide detailed protocols for the use of this compound in colocalization studies with ERα, quantitative data on its binding and functional characteristics, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a basis for its application in studying ERα.
| Parameter | Value | Cell/System | Significance |
| IC50 for ERα Binding | 87.5 nM[1][3][4] | Rat Uterine Cytosol | Demonstrates high-affinity binding of this compound to ERα, comparable to tamoxifen. |
| Relative Binding Affinity | 141% (compared to Tamoxifen)[5] | ERs | Indicates a slightly higher binding affinity for ERs than the parent compound, tamoxifen. |
| Inhibition of Cell Proliferation | Dose-dependent reduction | MCF-7 breast cancer cells | Confirms the antiestrogenic activity of this compound in an ERα-positive cell line.[1][3] |
| Uterine Estrogenic Effect | Devoid of agonistic effect[1][3] | In vivo (mice and rats) | Highlights a key difference from tamoxifen, which exhibits partial agonist activity in the uterus. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for ERα and this compound Colocalization in MCF-7 Cells
This protocol details the procedure for co-staining of ERα with a specific antibody and labeling with this compound in the human breast cancer cell line MCF-7 for confocal microscopy analysis.
Materials:
-
MCF-7 cells
-
Glass coverslips or chamber slides
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-ERα antibody (e.g., Santa Cruz Biotechnology, sc-543) diluted 1:100 in Blocking Buffer
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594) diluted 1:500 in Blocking Buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
This compound working solution (e.g., 50-100 µM in a suitable solvent like acetone or ethanol)[2]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture MCF-7 cells on glass coverslips or chamber slides until they reach 60-70% confluency.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the diluted primary anti-ERα antibody overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
This compound Staining:
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Confocal Microscopy:
-
Image the slides using a confocal microscope.
-
Protocol 2: Confocal Microscopy and Image Acquisition
This protocol provides general guidelines for acquiring images for colocalization analysis of this compound and a red-fluorescent labeled ERα.
Microscope Settings:
-
Objective: Use a 60x or 100x oil immersion objective for high-resolution imaging.
-
Laser Lines:
-
For this compound (NBD fluorophore): Excite with a 488 nm laser line.
-
For the red secondary antibody (e.g., Alexa Fluor 594): Excite with a 561 nm or 594 nm laser line.
-
For DAPI: Excite with a 405 nm laser line.
-
-
Emission Detection:
-
This compound (NBD): Collect emission between approximately 500 nm and 550 nm.
-
Red Fluorophore (e.g., Alexa Fluor 594): Collect emission between approximately 605 nm and 650 nm.
-
DAPI: Collect emission between approximately 420 nm and 480 nm.
-
-
Sequential Scanning: To avoid spectral bleed-through, acquire images sequentially. Set up separate tracks for each fluorophore, exciting with a single laser line and detecting in the corresponding emission range for each track.
-
Pinhole: Set the pinhole to 1 Airy unit for each channel to ensure optimal confocality and optical section thickness.
-
Image Format: Acquire images with a frame size of 1024x1024 pixels and a bit depth of 12 or 16 bits for optimal dynamic range.
-
Z-stacks: Acquire Z-stacks through the entire volume of the cells to allow for 3D colocalization analysis.
Protocol 3: Quantitative Colocalization Analysis
This protocol describes the steps to quantify the degree of colocalization between this compound and ERα from the acquired confocal images.
Software: Use image analysis software such as ImageJ/Fiji with the JACoP plugin, or commercial software like Imaris or Volocity.
Procedure:
-
Image Pre-processing:
-
Open the Z-stack for each channel.
-
Define a Region of Interest (ROI) around individual cells to exclude background noise from the analysis.
-
Apply a threshold to each channel to segment the signal from the background.
-
-
Colocalization Analysis:
-
Use the colocalization analysis tool within your software.
-
Calculate Pearson's Correlation Coefficient (PCC) to assess the correlation of the intensities of the two fluorophores. PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Calculate Mander's Overlap Coefficients (MOC), specifically M1 and M2. M1 represents the fraction of this compound signal that colocalizes with ERα signal, and M2 represents the fraction of ERα signal that colocalizes with this compound signal. MOC values range from 0 (no overlap) to 1 (complete overlap).
-
-
Data Interpretation:
-
A high PCC value (typically >0.5) suggests a strong positive correlation between the localization of this compound and ERα.
-
M1 and M2 values provide information on the extent of co-occurrence of the two signals.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound and ERα colocalization in MCF-7 cells.
ERα Signaling Pathway Antagonism by this compound
Caption: Simplified ERα signaling pathway showing antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cs.helsinki.fi [cs.helsinki.fi]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Notes: FLT3 (CD135) Detection by Immunocytochemistry and Immunohistochemistry
Introduction
FMS-like tyrosine kinase 3 (FLT3), also known as CD135, is a class III receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MEK/ERK pathways.[3][4]
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[5][6] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell proliferation and resistance to apoptosis.[3][6] Consequently, FLT3 is a key diagnostic marker and a major therapeutic target in AML. Immunocytochemistry (ICC) and Immunohistochemistry (IHC) are invaluable techniques for visualizing FLT3 protein expression and localization in cells and tissues, aiding in research and drug development.
Applications
-
Confirming Protein Expression: Validate FLT3 expression in cell lines or patient samples.
-
Subcellular Localization: Determine the localization of FLT3, such as on the plasma membrane or within intracellular compartments. Aberrant localization can be associated with certain mutations like FLT3-ITD.[7]
-
Screening and Stratification: Assess FLT3 expression levels across different AML subtypes or in response to therapeutic agents.[8]
-
Tumor Microenvironment Analysis: Characterize FLT3 expression in the context of surrounding tissues in bone marrow biopsies.
Quantitative Data: FLT3 Expression in AML Subtypes
FLT3 expression levels vary across different French-American-British (FAB) classifications of AML. The following table summarizes relative expression levels as determined by real-time PCR, which correlate with protein expression detected by flow cytometry and immunohistochemistry.[8]
| FAB Subtype | Relative FLT3 Expression Level (Order) | Key Characteristics |
| M3 / M3v | Lowest | Acute promyelocytic leukemia; associated with t(15;17) |
| M6 | Low | Acute erythroid leukemia |
| M2 | Low-Medium | AML with maturation |
| M4 / M4eo | Medium | Acute myelomonocytic leukemia |
| M0 | Medium-High | AML with minimal differentiation |
| M1 | High | AML without maturation |
| M5a / M5b | Highest | Acute monocytic/monoblastic leukemia; correlates with highest CD135 surface expression |
Data summarized from studies on adult AML patient cohorts. Expression levels were also found to be highest in AML with t(11q23) abnormalities.[8]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical FLT3 signaling pathway and the general laboratory workflows for immunocytochemistry and immunohistochemistry.
Protocol: Immunohistochemistry (IHC) for FLT3
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as bone marrow biopsies.
Reagents & Materials
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Anti-FLT3 antibody (Rabbit Polyclonal or Mouse Monoclonal, validated for IHC).[9][10] Dilute in TBST as recommended by the manufacturer (e.g., 0.5-1 µg/mL).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse with dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with dH₂O, then with TBST.
-
-
Staining:
-
Circle tissue with a hydrophobic barrier pen.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Drain blocking buffer and apply diluted primary anti-FLT3 antibody. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with TBST: 3 times for 5 minutes each.
-
Apply diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash slides with TBST: 3 times for 5 minutes each.
-
-
Detection and Counterstaining:
-
Prepare DAB substrate according to the manufacturer's instructions and apply to slides.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with dH₂O.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%).
-
Clear with Xylene and mount with a permanent mounting medium.
-
-
Analysis:
-
Image using a bright-field microscope. FLT3-positive staining will appear brown, and nuclei will be blue.
-
Protocol: Immunocytochemistry (ICC) for FLT3
This protocol is for adherent cells grown on glass coverslips.
Reagents & Materials
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-FLT3 antibody (validated for ICC/IF).[11] Dilute in Blocking Buffer as recommended (e.g., 1:100 - 1:200).
-
Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
Procedure
-
Cell Preparation:
-
Rinse coverslips with cells gently with PBS.
-
Fix cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS: 3 times for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells by incubating with Permeabilization Buffer for 10 minutes. (Note: For cell surface FLT3 detection, skip this step).
-
Wash with PBS: 3 times for 5 minutes each.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate coverslips with diluted primary anti-FLT3 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS: 3 times for 5 minutes each.
-
Incubate with diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS: 3 times for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Rinse briefly with PBS.
-
Mount coverslips onto glass slides using anti-fade mounting medium.
-
-
Analysis:
-
Image using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Controls for IHC/ICC
-
Positive Control: Use a cell line or tissue known to express FLT3 (e.g., MOLM-13 cells, certain AML patient samples).[7]
-
Negative Control: Use a cell line or tissue known to not express FLT3.
-
Secondary Antibody Only Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype Control: Incubate with a non-immune antibody of the same isotype and concentration as the primary antibody to assess background staining.
References
- 1. Reactome | FLT3 Signaling [reactome.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed analysis of FLT3 expression levels in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anti-FLT3 Antibody [ABIN5518988] - Mouse, Rat, WB, ELISA, IHC [antibodies-online.com]
- 10. FLT3 Polyclonal Antibody (PA5-32769) [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
Application Notes and Protocols for FLTX1 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Like its parent compound, this compound functions by competitively binding to estrogen receptors, thereby antagonizing the proliferative effects of estradiol.[1][4] A key feature of this compound is its intrinsic fluorescence, which allows for the specific labeling and tracking of intracellular Tamoxifen-binding sites, primarily the estrogen receptor alpha (ERα).[2][5][6] Notably, studies have indicated that this compound exhibits potent antiestrogenic properties, reducing the proliferation of breast cancer cells in a dose-dependent manner, while being devoid of the estrogenic agonistic effects on the uterus that can be a concern with Tamoxifen.[1][2][5]
These characteristics make this compound a valuable tool for high-throughput screening, mechanism-of-action studies, and the development of new antiestrogenic therapies. This document provides detailed protocols and quantitative data for utilizing this compound in cell proliferation assays.
Mechanism of Action: Antagonism of Estrogen Receptor Signaling
In ER-positive cells, the steroid hormone 17β-estradiol (E2) promotes cell proliferation by binding to the estrogen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This action initiates the transcription of genes that drive cell cycle progression and proliferation.
This compound exerts its anti-proliferative effect by competitively binding to the estrogen receptor, preventing estradiol from binding and activating it.[1] This antagonism blocks the downstream transcriptional activation of proliferation-related genes.[2][3] Unlike Tamoxifen, this compound appears to lack significant agonistic activity, meaning it does not partially activate the receptor's transcriptional functions.[2]
Quantitative Data: this compound Dosage and Incubation Times
The effective concentration and required incubation time for this compound can vary depending on the cell line and the specific experimental endpoint. The following tables summarize data from published studies.
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Concentration Range | IC₅₀ | Reference |
| MCF7 | Cell Proliferation | 0.01 - 10 µM | Not specified | [5][7] |
| MCF7 | E2-Induced Luciferase Activity | 0.1 - 10 µM | 1.74 µM | [1][8] |
| T47D-KBluc | E2-Induced Luciferase Activity | 10 nM - 1 µM | 0.61 µM | [1][8] |
| Rat Uterine Cytosol | [³H]E₂ Displacement (ER Binding) | 0.1 nM - 100 µM | 87.5 nM | [1][5] |
Table 2: Incubation Times for this compound in Various In Vitro Assays
| Experimental Goal | Cell Line | Incubation Time | Pre-treatment | Reference |
| Inhibit Cell Proliferation | MCF7 | 6 days | - | [5][7] |
| Counteract E₂-induced Growth | MCF7 | Not specified | 24 hours | [5][7] |
| Inhibit E₂-induced Luciferase Activity | MCF7 / T47D | Not specified | 8 hours | [5][7] |
| Displace [³H]E₂ from ER | Rat Uterine Cytosol | 18 hours | - | [1][5] |
| Compete with Tamoxifen | MCF7 | 2 hours | - | [5][7] |
| Assess Agonistic Activity | MCF7 / T47D | 15 - 16 hours | - | [5] |
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound using the MTT assay, a common colorimetric method for determining cell viability.
Protocol 1: MTT Cell Proliferation Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]
Materials:
-
ER-positive breast cancer cells (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in an appropriate solvent like DMSO or acetone)[6]
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count logarithmically growing MCF7 cells. b. Dilute the cells in a complete culture medium to the desired concentration. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. d. Include wells for vehicle control (cells treated with solvent only) and blank controls (medium only). e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.01 µM to 10 µM.[5] Prepare a vehicle control using the same final concentration of the solvent. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. c. Add fresh medium to the blank control wells.
-
Incubation: a. Return the plate to the incubator and incubate for the desired treatment period. Based on published data for this compound, a 6-day incubation is recommended to observe significant anti-proliferative effects.[5][7] The medium can be replaced with freshly prepared compound dilutions every 2-3 days if necessary for long incubation periods.
-
MTT Addition and Measurement: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[9] b. Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[9] c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] d. Mix gently by pipetting or placing the plate on a shaker to ensure complete solubilization. e. Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In vivo Administration of FLTX1 in Mouse Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER-positive) breast cancer. Like its parent compound, this compound exhibits potent antiestrogenic properties by competitively binding to the estrogen receptor (ER)[1][2]. A significant advantage of this compound, demonstrated in preclinical studies, is its lack of estrogenic agonistic effects on uterine tissue, a known side effect of tamoxifen that can increase the risk of uterine pathologies[3][4]. These characteristics make this compound a promising candidate for further investigation as a therapeutic agent in ER-positive breast cancer.
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its in vivo administration in mouse models of breast cancer. It is important to note that while in vivo studies have been conducted to assess the uterine effects of this compound, to date, no published studies have specifically evaluated its anti-tumor efficacy in a breast cancer mouse model. Therefore, the provided experimental protocol is an adapted model based on established xenograft procedures and the available in vivo data for this compound.
Data Presentation
The following table summarizes the quantitative data from in vivo studies of this compound. The primary focus of these studies was to evaluate the estrogenic effects of this compound on uterine tissue in mice and rats.
Table 1: Summary of In Vivo Quantitative Data for this compound
| Parameter | Species | Dosage | Administration Route | Duration | Key Findings | Reference |
| Uterotrophic Effects | Mice and Rats | 0.01-1 mg/kg/day | Subcutaneous (s.c.) | 3 days | Lacked the estrogenic uterotrophic, hyperplasic, and hypertrophic effects seen with tamoxifen. | [1] |
| Proliferating Cell Nuclear Antigen (PCNA) Immunoreactivity | Mice and Rats | 0.01-1 mg/kg/day | Subcutaneous (s.c.) | 3 days | Did not alter basal PCNA immunoreactivity in uterine tissue, unlike tamoxifen. | [2][3] |
Signaling Pathway
This compound functions as a selective estrogen receptor modulator (SERM). In breast cancer cells that are estrogen receptor-positive, estradiol (E2) normally binds to the estrogen receptor (ERα). This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival. This compound competes with estradiol for binding to ERα. When this compound binds to ERα, it induces a conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription. This blockage of ERα signaling leads to a downstream inhibition of cell cycle progression and an induction of apoptosis, thereby inhibiting the growth of ER-positive breast cancer cells.
Experimental Protocols
The following protocols outline the necessary steps for conducting an in vivo study of this compound in a mouse model of ER-positive breast cancer.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile corn oil or peanut oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Use sterile corn oil or peanut oil as the vehicle for this compound, as it is a hydrophobic molecule.
-
This compound Suspension:
-
Aseptically weigh the desired amount of this compound powder to prepare a stock solution (e.g., 1 mg/mL).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile oil to achieve the desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
For difficult-to-dissolve compounds, brief sonication may be used.
-
-
Storage: Store the this compound suspension at 4°C, protected from light. Warm to room temperature and vortex thoroughly before each use.
Protocol 2: Establishment of an ER-Positive Breast Cancer Xenograft Model
This protocol is adapted for the use of MCF-7 cells, a widely used ER-positive human breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27 gauge)
-
Estrogen pellets (e.g., 0.72 mg 17β-estradiol, 60-day release) or injectable estradiol valerate.
Procedure:
-
Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Estrogen Supplementation: MCF-7 xenografts require estrogen for growth. One week prior to cell implantation, subcutaneously implant a slow-release estrogen pellet in the dorsal scapular region of each mouse. Alternatively, injectable estradiol valerate can be administered.
-
Cell Preparation for Implantation:
-
Harvest the MCF-7 cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the fourth mammary fat pad.
-
Monitor the mice for tumor growth.
-
Protocol 3: In Vivo Administration of this compound and Efficacy Evaluation
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Prepared this compound suspension (from Protocol 1)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Growth and Grouping:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and record the body weight of each mouse.
-
-
This compound Administration:
-
Administer this compound via subcutaneous injection at a dosage of 1 mg/kg daily. The optimal dose for anti-tumor efficacy may need to be determined empirically, and the 0.01-1 mg/kg range can be used as a starting point.
-
The control group should receive subcutaneous injections of the vehicle (sterile oil) at the same volume and frequency.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect tumors and other relevant tissues (e.g., uterus) for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, gene expression analysis).
-
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound in a breast cancer mouse model.
References
FLTX1: A Fluorescent Probe for Investigating Membrane Estrogen Receptor Signaling and Dynamics
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound serves as a powerful tool for studying estrogen receptors (ERs), particularly membrane-associated estrogen receptors (mERs), due to its inherent fluorescence and pharmacological activity. This compound allows for the direct visualization of tamoxifen-binding sites and enables the investigation of estrogen-mediated signaling pathways with high spatial and temporal resolution. Unlike traditional antibodies, this compound can be used in both live and fixed cells, under permeabilizing and non-permeabilizing conditions, making it an ideal probe for studying the dynamics of mERs.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in studying mERs.
Key Features of this compound:
-
Fluorescent Tag: Covalently linked to a 7-nitrobenzo[c][1][6][7]oxadiazol-4-yl (NBD) fluorophore.
-
Pharmacological Activity: Retains the antiestrogenic properties of tamoxifen.[6][7][8]
-
Versatility: Suitable for various applications, including confocal microscopy, competitive binding assays, and cell proliferation studies.
-
Membrane Receptor Labeling: Can be used under non-permeabilizing conditions to specifically label mERs.[1][2][3][4]
-
Reduced Side Effects: Lacks the uterine estrogenic effects observed with tamoxifen, suggesting a different interaction with uterine tissues.[6][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various studies, providing a comparative overview for experimental design.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Cell Line/System | Value | Reference |
| IC50 (vs. [3H]E2 binding) | Rat Uterine Cytosol | 87.5 nM | [3][6][7][8] |
| IC50 (E2-induced luciferase activity) | MCF-7 cells | 1.74 µM | [3][6] |
| IC50 (E2-induced luciferase activity) | T47D-KBluc cells | 0.61 µM | [3][6] |
Table 2: Experimental Conditions for In Vitro Assays
| Assay | Cell Line | This compound Concentration Range | Incubation Time | Reference |
| Cell Proliferation | MCF-7 | 0.01 - 10 µM | 6 days | [7][8] |
| Competitive Binding (vs. Tamoxifen) | MCF-7 | 50 µM | 2 hours | [7][8] |
| Luciferase Reporter Assay | MCF-7, T47D-KBluc | 10 nM - 1 µM | 15-16 hours (pretreatment) | [6][7] |
| Confocal Microscopy | MCF-7 | Not specified | Not specified | [2][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of mERs with this compound.
GPER Signaling Pathway
G protein-coupled estrogen receptor 1 (GPER) is a prominent mER that mediates rapid, non-genomic estrogen signaling. This compound, as a tamoxifen derivative, can modulate this pathway.
Caption: GPER signaling cascade initiated by estrogen and modulated by this compound.
Experimental Workflow for Confocal Microscopy
This workflow outlines the key steps for visualizing mERs using this compound with confocal microscopy under non-permeabilizing conditions.
Caption: Workflow for labeling membrane estrogen receptors with this compound.
Competitive Binding Assay Workflow
This diagram illustrates the process of a competitive binding assay to determine the binding affinity of a test compound against a radiolabeled ligand for ERs.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Visualization of Membrane Estrogen Receptors using this compound and Confocal Microscopy
This protocol is designed for the specific labeling of mERs in cultured cells under non-permeabilizing conditions.
Materials:
-
ER-positive cells (e.g., MCF-7, T47D)
-
Glass coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed ER-positive cells onto sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.
-
Washing: Gently wash the cells twice with PBS to remove any residual culture medium.
-
Fixation (Non-permeabilizing): Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. This fixation method preserves cell morphology without permeabilizing the plasma membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
This compound Incubation: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1-10 µM). Incubate the fixed, non-permeabilized cells with the this compound solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells extensively with PBS (at least five times for 5 minutes each) to remove unbound this compound and reduce background fluorescence.
-
Mounting: Carefully mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled mERs using a confocal microscope. Use excitation and emission wavelengths appropriate for the NBD fluorophore (Excitation max ~465 nm, Emission max ~535 nm).
Protocol 2: Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 of this compound for estrogen receptors.
Materials:
-
Rat uterine tissue or ER-positive cell pellets
-
Lysis buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
[3H]-17β-Estradiol ([3H]E2)
-
Unlabeled this compound
-
Charcoal-dextran suspension (0.5% charcoal, 0.05% dextran in assay buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Homogenize rat uterine tissue or ER-positive cell pellets in ice-cold lysis buffer. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain the cytosolic fraction containing the ERs.
-
Assay Setup: In microcentrifuge tubes, combine a constant amount of cytosolic protein, a fixed concentration of [3H]E2 (typically at or below the Kd), and increasing concentrations of unlabeled this compound (from 0.1 nM to 100 µM).
-
Incubation: Incubate the mixture overnight (16-18 hours) at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold charcoal-dextran suspension to each tube and incubate for 10-15 minutes on ice with occasional vortexing. The charcoal adsorbs the free [3H]E2.
-
Centrifugation: Centrifuge the tubes at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Measurement of Radioactivity: Carefully transfer the supernatant (containing the protein-bound [3H]E2) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]E2 against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium
-
This compound
-
17β-Estradiol (E2)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM). To assess the antagonistic effect, pre-treat cells with this compound for 24 hours before adding E2 (e.g., 10 nM). Include appropriate controls (vehicle, E2 alone, this compound alone).
-
Incubation: Incubate the cells for an extended period (e.g., 6 days), replacing the medium with fresh treatment-containing medium every 2-3 days.
-
Proliferation Measurement: At the end of the incubation period, measure cell proliferation using a suitable assay reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the proliferation data to the vehicle control and plot the results as a function of this compound concentration.
Protocol 4: Estrogen Response Element (ERE)-Luciferase Reporter Assay
This protocol measures the ability of this compound to antagonize E2-induced transcriptional activation of an ERE-driven luciferase reporter gene.
Materials:
-
Cells stably or transiently transfected with an ERE-luciferase reporter plasmid (e.g., T47D-KBluc or transfected MCF-7)
-
Cell culture medium
-
This compound
-
17β-Estradiol (E2)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with increasing concentrations of this compound (e.g., 10 nM to 1 µM) for 8-16 hours.
-
Stimulation: Add a fixed concentration of E2 (e.g., 1 nM) to the wells and incubate for an additional 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the percentage of inhibition of E2-induced luciferase activity against the this compound concentration to determine the IC50.
References
- 1. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]
FLTX1 as a Probe for High-Throughput Screening of Selective Estrogen Receptor Modulators (SERMs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. Their unique pharmacological profiles make them vital in the treatment and prevention of hormone-sensitive cancers, osteoporosis, and menopausal symptoms. The discovery of novel SERMs with improved efficacy and safety profiles necessitates robust high-throughput screening (HTS) platforms. FLTX1, a fluorescent derivative of Tamoxifen, has emerged as a promising tool for HTS assays aimed at identifying new SERM candidates. This document provides detailed application notes and protocols for the utilization of this compound as a probe in HTS campaigns.
This compound specifically labels intracellular estrogen receptors and demonstrates the potent antiestrogenic properties of Tamoxifen in breast cancer cells, without the agonistic effects on the uterus.[1] Its intrinsic fluorescence provides a direct readout for receptor binding, making it an ideal probe for various HTS assay formats, including fluorescence polarization and cell-based reporter assays.
Data Presentation: Comparative Biological Activities of SERMs
The following tables summarize the quantitative data for this compound and other commonly used SERMs from various in vitro assays. This data provides a baseline for comparing the activity of newly identified compounds.
Table 1: Estrogen Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values of various SERMs in competitive binding assays for the estrogen receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Assay Type | Receptor | IC50 (nM) | Source |
| This compound | [3H] E2 competitive binding | Rat uterine ER | 87.5 | [1] |
| Tamoxifen | [3H] Estradiol displacement | Human breast carcinoma ER | ~2500-5000 | [2] |
| 4-Hydroxytamoxifen | [3H] Estradiol displacement | Human breast carcinoma ER | ~100 | [2] |
| Raloxifene | Fluorescence Polarization | ERα | 13.7 (µM) | [3] |
| 17β-Estradiol | Fluorescence Polarization | ERα | 2.82 | [4][5] |
Table 2: In Vitro Cell-Based Assay Performance
This table summarizes the potency of SERMs in cell-based assays, including reporter gene and cell proliferation assays.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Source |
| This compound | MCF-7 | Luciferase Reporter | IC50 | 1.74 | |
| This compound | T47D-KBluc | Luciferase Reporter | IC50 | 0.61 | |
| Tamoxifen | MCF-7 | Cell Proliferation | IC50 | 20.5 | [3] |
| Tamoxifen | TAM-R | Cell Proliferation | IC50 | 27.0 | [3] |
| 4-Hydroxytamoxifen | MCF-7 | Cell Proliferation | IC50 | 11.3 | [3] |
| 4-Hydroxytamoxifen | TAM-R | Cell Proliferation | IC50 | 18.3 | [3] |
| Raloxifene | MCF-7 | Cell Proliferation | IC50 | 13.7 | [3] |
| Raloxifene | TAM-R | Cell Proliferation | IC50 | 15.7 | [3] |
Experimental Protocols
Here we provide detailed protocols for two primary HTS assays utilizing this compound: a Fluorescence Polarization (FP) competitive binding assay and a cell-based luciferase reporter gene assay.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of this compound from the estrogen receptor by a test compound, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human Estrogen Receptor α (ERα) or β (ERβ)
-
This compound (as the fluorescent tracer)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Bovine Serum Albumin (BSA) and 1 mM DTT.
-
Test compounds (dissolved in DMSO)
-
17β-Estradiol (as a positive control)
-
Black, low-volume 384-well or 1536-well assay plates
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of ERα or ERβ in Assay Buffer. The final concentration should be determined by a preliminary titration experiment to find the optimal concentration that gives a stable and robust FP signal with the this compound tracer.
-
Prepare a 2X working solution of this compound in Assay Buffer. The optimal concentration is typically at or below the Kd for its interaction with the ER to ensure assay sensitivity.
-
Prepare serial dilutions of test compounds and control compounds (e.g., 17β-Estradiol) in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol (384-well format):
-
Add 10 µL of the 2X ER solution to each well.
-
Add 5 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 5 µL of the 2X this compound solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for this compound.
-
The data can be analyzed by plotting the mP values against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% decrease in the binding of this compound to the ER.
-
Assay Quality Control: The Z'-factor should be calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., 17β-Estradiol).
-
μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).
Protocol 2: Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a test compound to act as an antagonist of estrogen-induced gene expression.
Materials:
-
A human cell line stably expressing ERα or ERβ and a luciferase reporter gene under the control of an Estrogen Response Element (ERE) (e.g., T47D-KBluc or transfected MCF-7 cells).
-
Cell culture medium (e.g., phenol red-free RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (FBS).
-
This compound (as a reference antagonist)
-
17β-Estradiol (as the agonist)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well or 1536-well cell culture plates
-
Luciferase assay reagent
-
A luminometer plate reader.
Procedure:
-
Cell Plating:
-
Seed the reporter cells into the white-walled assay plates at a pre-determined optimal density in phenol red-free medium containing charcoal-stripped FBS.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls (this compound, 17β-Estradiol) in the appropriate medium.
-
Add the test compounds to the cells, followed by the addition of 17β-Estradiol at a concentration that gives a sub-maximal response (e.g., EC80).
-
Include control wells with cells treated with 17β-Estradiol alone (positive control for antagonism) and vehicle (DMSO) alone (negative control).
-
-
Incubation and Lysis:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal from each well using a luminometer.
-
Plot the luminescence values against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the estradiol-induced luciferase activity.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
This diagram illustrates the classical genomic and non-genomic signaling pathways of the estrogen receptor. SERMs can modulate these pathways, leading to their tissue-specific effects.
Caption: Overview of Estrogen Receptor signaling pathways.
Experimental Workflow: Fluorescence Polarization HTS Assay
This diagram outlines the key steps in the fluorescence polarization high-throughput screening assay for identifying SERMs.
Caption: Workflow for the this compound-based FP HTS assay.
Logical Relationship: Competitive Binding Principle
This diagram illustrates the principle of the competitive binding assay, where the test compound competes with the fluorescent probe (this compound) for binding to the estrogen receptor.
Caption: Principle of competitive binding in the FP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FLTX1: A Fluorescent Probe for Estrogen Receptor Studies in Permeabilized and Non-Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound serves as a valuable tool for studying estrogen receptor (ER) biology, offering the unique advantage of labeling intracellular ERs in both permeabilized and non-permeabilized cells.[1][2] Its intrinsic fluorescence allows for direct visualization and tracking of ERs, eliminating the need for secondary antibodies and streamlining experimental workflows.[3] this compound exhibits potent antiestrogenic properties, comparable to Tamoxifen, by competitively binding to estrogen receptors and inhibiting estrogen-mediated signaling pathways.[1][2] This document provides detailed protocols for the application of this compound in cellular assays, along with a summary of its pharmacological data and relevant signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ER Binding) | Rat Uterine Cytosol | 87.5 nM | [1][2] |
| IC50 (Luciferase Activity) | MCF7 | 1.74 µM | [1] |
| IC50 (Luciferase Activity) | T47D-KBluc | 0.61 µM | [1] |
Table 2: Effect of this compound on MCF7 Cell Proliferation
| Concentration | Incubation Time | Result | Reference |
| 0.01 - 10 µM | 6 days | Dose-dependent reduction in cell proliferation | [2] |
| Pre-treatment (24h) | - | Counteracts Estradiol (E2)-induced cell growth | [2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in antagonizing estrogen signaling.
Caption: this compound competitively inhibits Estradiol binding to the Estrogen Receptor.
Experimental Protocols
Protocol 1: this compound Staining in Non-Permeabilized (Live) Cells
This protocol describes the use of this compound for labeling estrogen receptors in live, non-permeabilized cells, suitable for real-time imaging and analysis.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., MCF7) cultured on glass-bottom dishes or appropriate imaging plates
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or imaging plate to achieve 60-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove unbound this compound.
-
-
Imaging: Immediately image the cells using a confocal microscope. Use excitation and emission wavelengths appropriate for the fluorophore conjugated to this compound.
Caption: Experimental workflow for staining live cells with this compound.
Protocol 2: this compound Staining in Permeabilized (Fixed) Cells
This protocol is suitable for high-resolution imaging and co-localization studies with other intracellular markers.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (optional)
-
Cell line of interest cultured on coverslips
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate to achieve 60-80% confluency.
-
Fixation:
-
Remove the culture medium and wash cells once with PBS.
-
Add fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking solution and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Dilute this compound stock solution in blocking solution to the desired final concentration (e.g., 1-10 µM).
-
Remove the blocking solution and add the this compound staining solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium (with DAPI if nuclear counterstaining is desired).
-
Image using a fluorescence or confocal microscope.
-
Caption: Experimental workflow for staining fixed cells with this compound.
Protocol 3: MCF7 Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound
-
Estradiol (E2)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. For antagonist studies, also prepare solutions with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of this compound.
-
Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells. Include vehicle control and E2-only control wells.
-
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Measurement:
-
On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curves to determine the IC50 value.
Protocol 4: T47D-KBluc Luciferase Reporter Assay
This assay quantifies the antagonistic effect of this compound on ER-mediated gene transcription.
Materials:
-
T47D-KBluc cells (stably expressing an estrogen-responsive luciferase reporter)
-
Complete growth medium
-
This compound
-
Estradiol (E2)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed T47D-KBluc cells in a 96-well white, clear-bottom plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium containing a constant concentration of E2 (e.g., 0.1 nM).
-
Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells. Include vehicle control and E2-only control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Activity Measurement:
-
Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's protocol.
-
Read the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected reporter) and calculate the percentage of inhibition relative to the E2-only control. Plot the dose-response curves to determine the IC50 value.
References
Application Notes and Protocols for FLTX1 in Photodynamic Therapy of ER+ Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, engineered to selectively target estrogen receptor-positive (ER+) cancer cells.[1][2] It is synthesized by covalently binding tamoxifen to the fluorescent biomarker NBD (nitro-2-1,3-benzoxadiazol-4-yl).[1] This unique structure not only retains the antiestrogenic properties of tamoxifen but also confers fluorescent and, critically, photosensitizing capabilities.[1][3] Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), which can induce localized cell death, a process central to photodynamic therapy (PDT).[1]
The targeted nature of this compound, due to its high affinity for the estrogen receptor α (ERα) predominantly overexpressed in ER+ breast cancers, presents a promising strategy for a highly selective photodynamic therapy with the potential to minimize damage to surrounding healthy tissues.[1] Furthermore, this compound has been shown to lack the undesirable estrogenic uterotrophic effects associated with tamoxifen, enhancing its therapeutic potential.[1][2][4]
These application notes provide a summary of this compound's key characteristics and detailed protocols for its application in in vitro photodynamic therapy studies targeting ER+ cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on preclinical studies.
Table 1: Binding Affinity and Pharmacological Activity of this compound
| Parameter | Value | Cell Lines/System | Notes |
| Relative Binding Affinity for ERα (vs. Tamoxifen) | 141% | Rat Uterine Cytosol | Indicates a higher affinity for the estrogen receptor compared to tamoxifen.[1] |
| IC50 for [3H]E2 Displacement | 87.5 nM | Rat Uterine Estrogen Receptors | Demonstrates competitive binding to the estrogen receptor.[4] |
| IC50 for E2-induced Luciferase Activity | 1.74 µM | MCF-7 | Indicates potent antiestrogenic activity.[5] |
| 0.61 µM | T47D-KBluc | ||
| MCF-7 Cell Proliferation | Dose-dependent reduction (0.01-10 µM over 6 days) | MCF-7 | More effective than tamoxifen at concentrations as low as 0.1 µM.[4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C31H28N4O4 | [6] |
| Molecular Weight | 520.59 g/mol | [6] |
| Maximal Excitation Wavelength | ~475 nm | [7] |
| Maximal Emission Wavelength | ~550 nm | [7] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy (PDT) of ER+ Breast Cancer Cells (MCF-7)
This protocol describes the general procedure for evaluating the photodynamic efficacy of this compound on ER+ breast cancer cells.
Materials:
-
This compound
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates (clear bottom, black sides recommended for fluorescence-based assays)
-
Light source (e.g., LED array or laser) capable of emitting light at ~475 nm.
-
Photometer to measure light intensity.
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate for 4 to 24 hours at 37°C to allow for cellular uptake of this compound. The optimal incubation time may need to be determined empirically.
-
-
Irradiation:
-
After incubation, remove the this compound-containing medium and wash the cells twice with PBS.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with a light source at ~475 nm. A light dose (fluence) in the range of 10-100 J/cm² can be tested. The power density (irradiance) should be measured at the cell surface and kept consistent across experiments (e.g., 10-100 mW/cm²).
-
Include control groups: no this compound + no light, this compound + no light, and no this compound + light.
-
-
Post-Irradiation Incubation:
-
After irradiation, return the plate to the incubator and incubate for 24 to 72 hours to allow for the induction of cell death.
-
-
Assessment of Cell Viability:
-
Evaluate cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect ROS generation following this compound-PDT.
Materials:
-
H2DCFDA probe
-
Cells treated with this compound-PDT as described in Protocol 1.
-
Positive control for ROS induction (e.g., H2O2 or pyocyanin).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Perform steps 1-3 of Protocol 1 in a 96-well plate with a clear bottom and black sides.
-
-
H2DCFDA Staining:
-
Immediately after irradiation, remove the culture medium and wash the cells with warm PBS.
-
Prepare a 10-20 µM working solution of H2DCFDA in warm PBS or serum-free medium.
-
Add the H2DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells once with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 3: Visualization of this compound Subcellular Localization
This protocol describes the use of confocal microscopy to visualize the localization of this compound within ER+ cells.
Materials:
-
ER+ cells (e.g., MCF-7)
-
Glass-bottom culture dishes or chamber slides
-
This compound
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells onto glass-bottom dishes or chamber slides and allow them to attach overnight.
-
Incubate the cells with this compound (e.g., 1-5 µM) in culture medium for 4-24 hours.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with intracellular antibodies is desired.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Visualize the cells using a confocal microscope. This compound can be excited at ~475 nm and its emission detected at ~550 nm. DAPI is excited with a UV laser (e.g., 405 nm) and its emission is detected in the blue channel.
-
Visualizations
Caption: Mechanism of this compound-mediated photodynamic therapy in ER+ cancer cells.
Caption: Experimental workflow for in vitro evaluation of this compound-PDT.
Caption: Structural relationship of Tamoxifen, this compound, and FLTX2.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Reducing background fluorescence in FLTX1 imaging experiments
Welcome to the technical support center for FLTX1 imaging. This guide provides troubleshooting advice and detailed protocols to help you reduce background fluorescence and achieve high-quality images in your immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in IF experiments?
A1: High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria (NADH), lysosomes (lipofuscin), and extracellular matrix proteins (collagen and elastin).[1][2][3] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[1][2][4]
-
Nonspecific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the sample.[5][6][7] This can be caused by excessively high antibody concentrations or insufficient blocking.[5][6][8]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue or with other primary antibodies in multiplexing experiments.[9][10]
-
Issues with Reagents and Materials: Expired or contaminated reagents, such as fixatives or blocking buffers, can contribute to background.[5][11] Additionally, some plastic slides and plates can be autofluorescent.[1][12]
Q2: How can I determine the source of my background fluorescence?
A2: A systematic approach using proper controls is the best way to identify the source of background. Key controls include:
-
Unstained Sample: This control helps you assess the level of natural autofluorescence in your cells or tissue.[11]
-
Secondary Antibody Only: This control (omitting the primary antibody) helps determine if the secondary antibody is binding non-specifically.[13]
-
Isotype Control: Using a non-immune antibody of the same isotype and at the same concentration as your primary antibody helps to assess nonspecific binding of the primary antibody.[11][13][14]
Q3: What is the first step I should take to reduce high background?
A3: The first and often most effective step is to optimize the concentration of your primary and secondary antibodies.[5][6][8] Using too high a concentration is a very common cause of high background.[5][6][15] Perform a titration experiment to find the optimal dilution that provides a strong signal with minimal background.[16][17][18]
Q4: Can my choice of fluorophore affect background?
A4: Yes. When performing multicolor experiments, spectral overlap (bleed-through) between fluorophores can appear as background.[19] It is important to choose fluorophores with narrow emission spectra and to use a spectrum viewer to check for potential overlap.[19][20] Additionally, pairing brighter fluorophores with less abundant targets can help improve the signal-to-noise ratio.[21][22]
Troubleshooting Guide
This guide provides a more in-depth approach to resolving common issues with background fluorescence.
Problem 1: High Autofluorescence
Symptoms: You observe fluorescence in your unstained control samples, often more prominent in the green and red channels.[1]
Solutions:
-
Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[4]
-
Fixation Choice: Minimize fixation time.[2][4] Consider alternatives to aldehyde fixatives, such as ice-cold methanol, which may reduce autofluorescence.[1] If using aldehydes, ensure they are fresh, as old solutions can be more autofluorescent.[11]
-
Quenching: After aldehyde fixation, you can treat samples with a quenching agent like sodium borohydride to reduce autofluorescence.[1][4]
-
Photobleaching: Intentionally photobleaching the background autofluorescence with a broad-spectrum light source before staining can be effective, particularly for pigments like lipofuscin.[23][24]
Problem 2: Nonspecific Staining from Antibodies
Symptoms: Your "secondary antibody only" control shows significant staining, or you observe diffuse, non-localized staining throughout your sample.
Solutions:
-
Optimize Antibody Concentrations: This is the most critical step.[5][6][16] Create a dilution series for both your primary and secondary antibodies to find the optimal signal-to-noise ratio.[16][18]
-
Improve Blocking: Increase the blocking incubation time or try a different blocking agent.[5][6][7] Normal serum from the species in which the secondary antibody was raised is often a good choice.[6][25]
-
Increase Wash Steps: Extend the duration and number of washes between antibody incubations to remove unbound antibodies.[5][6][8] Adding a mild detergent like Tween 20 to the wash buffer can also help.[15]
-
Use Cross-Adsorbed Secondary Antibodies: In multiplexing experiments or when working with tissue that may have endogenous immunoglobulins, use secondary antibodies that have been pre-adsorbed against immunoglobulins from other species to prevent cross-reactivity.[9][10][26][27]
Problem 3: Signal Bleed-Through in Multicolor Experiments
Symptoms: Signal from one channel is detected in another, complicating colocalization analysis.
Solutions:
-
Fluorophore Selection: Choose fluorophores with minimal spectral overlap.[19][20] Tandem dyes can be useful as they increase the separation between excitation and emission spectra.[21]
-
Microscope and Filter Setup: Ensure your microscope's filter sets are appropriate for your chosen fluorophores to minimize bleed-through.[22]
-
Sequential Imaging: If possible, acquire images for each channel sequentially rather than simultaneously. This can significantly reduce bleed-through.
Problem 4: Photobleaching of Specific Signal
Symptoms: Your fluorescent signal fades quickly during imaging.
Solutions:
-
Use Antifade Mounting Media: This is the most effective way to prevent photobleaching.[28][29] These reagents protect the fluorophore from photochemical destruction.[28][29]
-
Reduce Light Exposure: Minimize the time your sample is exposed to the excitation light and use the lowest light intensity necessary to obtain a good image.[24][28] Neutral density filters can help reduce light intensity.[28][30]
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others.[21][30]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of optimizing key parameters on the signal-to-noise ratio in this compound imaging.
Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio
| Blocking Buffer | Incubation Time | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 30 min | 1200 | 400 | 3.0 |
| 5% BSA in PBS | 60 min | 1500 | 300 | 5.0 |
| 5% Goat Serum in PBS | 60 min | 1600 | 150 | 10.7 |
Table 2: Titration of Anti-FLTX1 Primary Antibody
| Primary Antibody Dilution | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 1:100 | 1800 | 600 | 3.0 |
| 1:250 | 1650 | 250 | 6.6 |
| 1:500 | 1500 | 140 | 10.7 |
| 1:1000 | 900 | 110 | 8.2 |
Secondary antibody held constant at 1:1000 dilution.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash cells briefly with 1X PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times for 5 minutes each with 1X PBS.
-
-
Permeabilization:
-
If this compound is an intracellular protein, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times for 5 minutes each with 1X PBS.
-
-
Blocking:
-
Incubate coverslips in blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[25]
-
-
Primary Antibody Incubation:
-
Dilute the anti-FLTX1 primary antibody in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS) to the predetermined optimal concentration.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times for 5 minutes each with 1X PBS.
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer to its optimal concentration.
-
Incubate coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash coverslips three times for 5 minutes each with 1X PBS.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Wash briefly with 1X PBS.
-
Mount coverslips onto glass slides using an antifade mounting medium.[28]
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets. Store slides at 4°C, protected from light.
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background fluorescence.
Caption: Troubleshooting flowchart for high background.
Immunofluorescence Experimental Workflow
This diagram illustrates the key steps in a typical indirect immunofluorescence experiment.
Caption: Indirect immunofluorescence workflow.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. ibidi.com [ibidi.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. What is secondary antibody cross reactivity? | AAT Bioquest [aatbio.com]
- 10. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. sinobiological.com [sinobiological.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 18. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 22. biocompare.com [biocompare.com]
- 23. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 28. vectorlabs.com [vectorlabs.com]
- 29. emsdiasum.com [emsdiasum.com]
- 30. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
Technical Support Center: Optimizing Kinase Inhibitor Concentration
A Note on FLTX1: Our records indicate a potential misunderstanding regarding the target of this compound. This technical support guide has been developed to address the optimization of FMS-like tyrosine kinase 3 (FLT3) inhibitors. It is important to clarify that This compound is a fluorescent derivative of Tamoxifen and targets estrogen receptors (ER), not FLT3 .[1][2][3][4][5] this compound is a valuable tool for studying ER-positive breast cancer, where it has been shown to have potent antiestrogenic properties.[1][2]
This guide will focus on the likely intended topic of optimizing the concentration of FLT3 inhibitors to minimize off-target effects, a critical step in the development of therapies for hematologic malignancies such as Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of FLT3 inhibitors?
A1: Off-target effects vary between different FLT3 inhibitors, largely due to their differing selectivity profiles. First-generation inhibitors like sorafenib and midostaurin are multi-kinase inhibitors and thus have a broader range of off-target effects.[6] Second-generation inhibitors such as gilteritinib and quizartinib are more selective for FLT3 but can still exhibit off-target activities.[6]
Common off-target effects can include:
-
Dermatologic toxicities (e.g., rash, hand-foot skin reaction): Often observed with sorafenib and can also occur with gilteritinib.[7][8][9][10]
-
Gastrointestinal issues (e.g., diarrhea): A common side effect of sorafenib.[7][9][10]
-
Myelosuppression: Quizartinib's inhibition of c-KIT can contribute to myelosuppression.[11]
-
QT Prolongation: A known dose-limiting toxicity of quizartinib.[11]
-
Hepatic enzyme elevation: Can be seen with gilteritinib.[8]
Q2: How do I determine the optimal concentration of my FLT3 inhibitor to balance on-target efficacy and off-target effects?
A2: The optimal concentration, or therapeutic window, is determined by finding a dose that effectively inhibits FLT3 signaling while minimizing toxicity from off-target effects. This typically involves a series of in vitro experiments:
-
Determine the IC50 for FLT3: Use a kinase assay to find the concentration that inhibits 50% of FLT3 activity.
-
Assess cellular potency: Perform cell viability assays on FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) to determine the EC50.
-
Evaluate off-target kinase inhibition: Screen the inhibitor against a panel of other kinases to identify potential off-targets.
-
Analyze downstream signaling: Use western blotting to confirm inhibition of FLT3 phosphorylation and downstream pathways (e.g., STAT5, MAPK, PI3K/Akt) at various concentrations.
-
Compare with wild-type or non-target cells: Assess the inhibitor's effect on cell lines that do not express the target kinase to gauge general cytotoxicity.
The goal is to use the lowest concentration that achieves significant inhibition of FLT3 signaling and reduces viability in target cells, while having minimal effect on off-target kinases and non-target cells.
Q3: My cells are developing resistance to the FLT3 inhibitor. What could be the cause?
A3: Resistance to FLT3 inhibitors is a significant challenge and can arise through several mechanisms:
-
On-target secondary mutations: Mutations in the FLT3 kinase domain, such as at the D835 residue or the F691 "gatekeeper" residue, can prevent the inhibitor from binding effectively.[12]
-
Activation of alternative signaling pathways: The cancer cells may upregulate other signaling pathways (e.g., RAS/MAPK) to bypass their dependency on FLT3.[12]
-
Microenvironment-mediated resistance: The bone marrow microenvironment can protect leukemia cells from the effects of FLT3 inhibitors.
-
Overexpression of the FLT3 ligand (FL): Increased levels of the FLT3 ligand can sometimes overcome the inhibitory effects of the drug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cell death in control (wild-type) cell lines | 1. Inhibitor concentration is too high, causing general cytotoxicity. 2. Significant off-target effects on essential kinases. | 1. Perform a dose-response curve to determine the EC50 in control cells and compare it to the EC50 in FLT3-mutant cells. 2. Profile the inhibitor against a broad kinase panel to identify off-targets. 3. Lower the inhibitor concentration to a more selective range. |
| Incomplete inhibition of downstream signaling (p-STAT5, p-ERK) despite effective p-FLT3 reduction | 1. Activation of bypass signaling pathways. 2. Insufficient inhibitor concentration to fully suppress downstream nodes. | 1. Investigate the activation status of other kinases (e.g., RAS, MEK, AKT) using western blot. 2. Consider combination therapies with inhibitors of the activated bypass pathways. 3. Titrate the inhibitor concentration upwards, while monitoring for off-target effects. |
| Loss of inhibitor efficacy over time in long-term cultures | 1. Development of acquired resistance through secondary mutations in FLT3. 2. Clonal selection of a pre-existing resistant subpopulation. | 1. Sequence the FLT3 gene in the resistant cell population to check for new mutations. 2. Test the efficacy of a different class of FLT3 inhibitor (e.g., switch from a Type II to a Type I inhibitor).[6] |
| Variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Degradation of the inhibitor stock solution. 3. Errors in serial dilutions. | 1. Ensure accurate and consistent cell counting and plating. 2. Prepare fresh inhibitor stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Carefully prepare and verify serial dilutions for each experiment. |
Data on FLT3 Inhibitors
The following tables summarize key quantitative data for commonly used FLT3 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
Table 1: In Vitro Potency (IC50) of FLT3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Condition |
| Gilteritinib | FLT3-ITD | 0.7 - 1.8 | Cellular assay |
| FLT3-D835Y | Similar to ITD | Cellular assay | |
| c-Kit | Weaker activity | Preclinical data | |
| AXL | ~41 | Cellular assay | |
| Quizartinib | FLT3-ITD | 1 - 2 | Cellular assay (MV4-11, MOLM-14) |
| FLT3-ITD | 0.4 | Ba/F3 cells | |
| FLT3-WT | 6.3 | Ba/F3 cells | |
| c-KIT | Inhibited | Preclinical data | |
| Midostaurin | FLT3-ITD | 4.2 | Ba/F3 cells |
| FLT3-WT | 28.5 | Ba/F3 cells | |
| Other Kinases | c-Kit, PDGFR, VEGFR, PKC | Multi-kinase inhibitor | |
| Sorafenib | FLT3 | Potent inhibitor | Multi-kinase inhibitor |
| Other Kinases | RAF, VEGFR, PDGFR, c-Kit | Multi-kinase inhibitor |
Data compiled from multiple sources.[8][11][13][14][15][16][17][18]
Table 2: Off-Target Kinase Profiles
| Inhibitor | Known Off-Targets | Potential Consequences |
| Gilteritinib | AXL, ALK, c-Kit | Potential for broader anti-leukemic activity, but also off-target toxicities.[8] |
| Quizartinib | c-KIT, CSF1R, PDGFR | Myelosuppression, other toxicities related to inhibition of these receptors.[11] |
| Midostaurin | PKC, KIT, PDGFR, VEGFR | Broad activity, but also a wider range of potential side effects.[14][17][18][19] |
| Sorafenib | RAF, VEGFR, PDGFR, KIT | Dermatological toxicities, hypertension, diarrhea.[7][9][10][20] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
This protocol is used to determine the cytotoxic effects of an inhibitor on cell proliferation.
-
Materials: 96-well plates, FLT3-mutant and wild-type cell lines, culture medium, FLT3 inhibitor stock solution, MTS or MTT reagent, solubilization solution (for MTT), microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach or stabilize overnight.[21]
-
Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium. Add the diluted inhibitor to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[21]
-
Reagent Addition:
-
Incubation & Measurement: Incubate for 1-4 hours (MTS) or until crystals are dissolved (MTT).[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[21]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.[21]
-
2. Western Blot for FLT3 Phosphorylation and Downstream Signaling
This protocol assesses the inhibitor's ability to block the FLT3 signaling pathway.
-
Materials: Cell lysates from inhibitor-treated and untreated cells, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2 hours).[23] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescence substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
3. In Vitro Kinase Assay
This protocol directly measures the inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Materials: Recombinant FLT3 kinase, kinase-specific substrate (e.g., a peptide substrate), ATP, kinase assay buffer, FLT3 inhibitor, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant FLT3 kinase, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the FLT3 inhibitor to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Measurement: Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified FLT3 signaling pathway.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for cell assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 18. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
How to address FLTX1 precipitation in cell culture media
Welcome to the technical support center for FLTX1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly this compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media is a common challenge owing to its hydrophobic nature. This guide provides a systematic approach to identify the root cause of precipitation and offers solutions to resolve the issue, ensuring the accuracy and reproducibility of your experiments.
Step 1: Initial Assessment of the Precipitate
It is crucial to first confirm that the observed precipitate is indeed this compound.
-
Microscopic Examination: Visually inspect a sample of the medium under a phase-contrast microscope. This compound precipitate may appear as amorphous particles or crystalline structures. This is distinct from microbial contamination, such as bacteria (which may appear as motile rods) or fungi (which may appear as filamentous hyphae).
-
Control Culture: Always maintain a control culture containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may be related to the medium components or the solvent itself.
Step 2: Review of this compound Stock Solution Preparation
The preparation and handling of the this compound stock solution are critical to preventing precipitation.
-
Solvent Quality: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare the initial stock solution. Ensure the DMSO is fresh and has not absorbed moisture, as this can compromise its solubilizing capacity.[1]
-
Complete Dissolution: Ensure that this compound is fully dissolved in DMSO. Gentle warming of the stock solution to 37°C and vortexing can aid in complete dissolution.[1] One supplier suggests that sonication may be necessary for a 25 mg/mL concentration in DMSO.[2]
-
Stock Concentration: A stock solution of 10 mM in DMSO is a common starting point.[3] However, if you are observing precipitation upon dilution, consider preparing a less concentrated stock solution (e.g., 1-5 mM).
-
Storage: Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Repeated freezing and thawing can lead to compound degradation and precipitation.[2]
Step 3: Optimizing the Dilution of this compound into Cell Culture Media
The method of diluting the concentrated DMSO stock into the aqueous cell culture medium is the most frequent cause of precipitation.
-
Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media or vice-versa can cause a temperature shock, leading to precipitation.[1][4]
-
Dilution Technique:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, ensure it is mixed well, and then add this intermediate dilution to the final volume of the culture medium.[1]
-
Dropwise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing. This gradual introduction helps to prevent a rapid change in solvent polarity.
-
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[1] Higher concentrations of DMSO can be cytotoxic and can also cause hydrophobic compounds like this compound to precipitate.
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Phase-contrast microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, perform a series of 2-fold dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, if your highest desired final concentration is 20 µM, you might prepare concentrations of 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, and a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each dilution for any signs of precipitation, such as cloudiness, crystals, or a visible pellet.
-
Microscopic Examination: Place a small aliquot of each dilution on a microscope slide and examine under a phase-contrast microscope for the presence of any particulate matter.[4]
-
Turbidity Measurement (Optional): If you have access to a plate reader, you can measure the optical density (OD) of each well at a wavelength of 600 nm. An increase in OD compared to the vehicle control is indicative of turbidity due to precipitation.[4]
-
-
Determine the Maximum Soluble Concentration: The highest concentration of this compound that does not show any evidence of precipitation by any of the assessment methods is considered the empirical maximum soluble concentration for your specific conditions.
Quantitative Data Summary
The solubility of this compound and its parent compound, tamoxifen, can be influenced by the solvent and pH. The following tables summarize available solubility data.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | - | [3] |
| DMSO | 25 mg/mL (48.02 mM) | May require sonication. | [2] |
| Acetone | Not specified | Used to prepare a stock solution for cell staining. | [5] |
Table 2: Solubility of Tamoxifen (as a reference)
| Solvent/Buffer | Concentration | pH | Notes | Reference |
| Water | 0.3 mg/L | ~3.0-3.5 (at 20°C) | - | |
| 0.02 N HCl | 0.2 mg/mL | - | At 37°C. | |
| Ethanol | ~20 mg/mL | - | - | [6] |
| DMSO | ~2 mg/mL | - | - | [6] |
| Dimethyl formamide (DMF) | ~20 mg/mL | - | - | [6] |
| 1:2 Ethanol:PBS | ~0.3 mg/mL | 7.2 | - | [3][6] |
| Aqueous Media | pH-dependent | - | Solubility increases from pH 1.2 to 4.5 and decreases at pH 6.8. | [7] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon addition to the cell culture medium. What is the most likely cause?
A1: The most common reason for immediate precipitation is a rapid change in solvent polarity when diluting the concentrated DMSO stock into the aqueous medium. To prevent this, pre-warm your medium to 37°C and add the this compound stock solution slowly while gently mixing. Consider using a stepwise dilution method as described in the troubleshooting guide.
Q2: I observed a precipitate in my culture after a few hours of incubation. What could be the reason?
A2: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature between the biosafety cabinet and the incubator can affect solubility.
-
pH Shift: The metabolic activity of the cells can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[7]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes over time.
Q3: Can the presence of serum in my cell culture medium affect this compound solubility?
A3: Yes, serum can influence the solubility of compounds in cell culture media. Proteins in the serum can sometimes interact with small molecules, either enhancing or decreasing their solubility.[4] If you suspect serum is contributing to precipitation, you could try reducing the serum concentration, if your cell line permits.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5%.[1] Higher concentrations can be toxic to cells and increase the likelihood of compound precipitation.[1] Remember to include a vehicle control with the same final DMSO concentration in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][5] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Visualizations
Signaling Pathway
Caption: this compound acts as an estrogen receptor antagonist.
Experimental Workflow
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic
Caption: Logical steps for troubleshooting this compound precipitation.
References
Improving the signal-to-noise ratio for FLTX1 fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in experiments utilizing FLTX1, a fluorescent derivative of Tamoxifen for labeling estrogen receptors (ERs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe created by covalently linking Tamoxifen to a 7-nitrobenzofurazan (NBD) fluorophore.[4][5] Its primary application is to specifically label intracellular Tamoxifen-binding sites, primarily estrogen receptors (ERs), allowing for their visualization using fluorescence microscopy.[1][2][3] this compound has been shown to be effective in both permeabilized and non-permeabilized cells.[1][2]
Q2: What are the spectral properties of this compound?
This compound exhibits a maximal excitation peak at approximately 476 nm and a maximal emission peak around 527 nm, placing it in the green region of the visible spectrum.[6]
Q3: Does this compound retain the biological activity of Tamoxifen?
Yes, this compound not only acts as a fluorescent label but also retains the potent antiestrogenic properties of Tamoxifen, inhibiting the proliferation of breast cancer cells.[1][3] Interestingly, it has been reported to lack the estrogenic agonistic effects on the uterus that are sometimes observed with Tamoxifen.[1][7]
Q4: What is the signal-to-noise ratio (SNR) and why is it critical for this compound imaging?
The signal-to-noise ratio (SNR) is a measure that compares the level of the desired fluorescence signal from this compound bound to ERs to the level of background noise. A high SNR is crucial for obtaining clear, high-contrast images where the specific signal is easily distinguishable from non-specific background fluorescence, autofluorescence, and instrument noise.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence experiments, categorized by the observed problem.
Problem 1: Weak or No this compound Signal
A faint or absent fluorescent signal can be due to a variety of factors, from sample preparation to instrument settings.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Estrogen Receptor (ER) Expression | Ensure you are using a cell line or tissue type known to express ERs. Use a positive control cell line, such as MCF7 cells, to validate the experimental setup. |
| Suboptimal this compound Concentration | The optimal concentration of this compound can vary. Perform a titration experiment to determine the ideal concentration for your specific cell or tissue type. A starting point for concentration could be in the range of 50-100 µM.[6] |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex: ~476 nm, Em: ~527 nm).[6] |
| Inadequate Incubation Time | Ensure sufficient incubation time for this compound to bind to the ERs. This may need to be optimized for your specific experimental conditions. A 2-hour incubation at room temperature has been used for MCF7 cells.[6] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce illumination intensity and keep exposure times as short as possible. |
Experimental Protocol: this compound Concentration Titration
-
Cell Seeding: Plate your cells of interest on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in an appropriate buffer or cell culture medium. A suggested range could be from 10 µM to 200 µM.
-
Incubation: Replace the medium in each well with the corresponding this compound dilution and incubate for a fixed period (e.g., 2 hours) at room temperature, protected from light.
-
Washing: Gently wash the cells multiple times with a suitable buffer (e.g., PBS) to remove unbound this compound.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Analysis: Quantify the fluorescence intensity for each concentration and select the concentration that provides a strong signal with minimal background.
Problem 2: High Background Fluorescence
High background can obscure the specific this compound signal, leading to poor image quality and difficulty in data interpretation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding of this compound | Increase the number and duration of wash steps after this compound incubation. Consider using a blocking agent, such as a commercially available signal enhancer, for 30 minutes prior to adding this compound.[6] |
| Autofluorescence | Some cell types and tissues exhibit natural fluorescence. To mitigate this, you can use a pre-treatment with a chemical quenching agent or perform photobleaching of the background before this compound staining. |
| Media and Buffer Components | If imaging live cells, consider using phenol red-free media during the experiment, as phenol red can contribute to background fluorescence. |
| Fixative-Induced Fluorescence | Aldehyde-based fixatives like formaldehyde can sometimes induce fluorescence. If this is suspected, consider alternative fixation methods or a quenching step with a reagent like sodium borohydride. |
Experimental Protocol: Reducing Autofluorescence with Photobleaching
-
Sample Preparation: Prepare your cell or tissue sample on a microscope slide as you normally would, up to the point of this compound staining.
-
Initial Imaging: Place the slide on the microscope and, using a broad-spectrum light source or the filter set for a different fluorophore not present in your sample, expose the sample to intense light for a period of time (e.g., 5-15 minutes).
-
This compound Staining: Proceed with your standard this compound staining protocol.
-
Imaging: Acquire your final images using the this compound filter set. The pre-exposure to light should have reduced the intensity of the endogenous autofluorescence.
Visualizing Experimental Workflows
Workflow for Troubleshooting Weak this compound Signal
Caption: A logical workflow for troubleshooting a weak or absent this compound fluorescence signal.
General this compound Staining Protocol Workflow
Caption: A generalized experimental workflow for staining with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
FLTX1 Technical Support Center: Troubleshooting Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of FLTX1, a fluorescent tamoxifen derivative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] Commercial suppliers often provide this compound as a pre-dissolved solution in DMSO.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 25 mg/mL, which corresponds to a molar concentration of 48.02 mM.[1]
Q3: Are there any other organic solvents that can be used to dissolve this compound?
A3: Yes, besides DMSO, this compound can also be dissolved in acetone and ethanol. However, it is noted that this compound is less soluble in ethanol compared to DMSO and acetone. One study reports preparing a 15.6 mg this compound stock solution in acetone.
Q4: Is this compound soluble in aqueous solutions like PBS?
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO.[1] To aid dissolution, sonication may be necessary.[1] For example, to make a 10 mM stock solution, you would dissolve 5.21 mg of this compound (assuming a molecular weight of 520.59 g/mol ) in 1 mL of DMSO.
Q6: How should I store this compound powder and stock solutions?
A6:
-
Powder: Store desiccated at 0°C for short-term storage and -20°C for long-term storage.[2]
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6] Store at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in experiments.
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Incomplete dissolution due to insufficient mixing or solvent quality. | Use sonication to aid in dissolving the powder.[1] Ensure you are using high-quality, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1] Gentle warming to 37°C can also help increase solubility.[6] |
| Precipitation of this compound upon dilution in aqueous media | The final concentration of this compound in the aqueous buffer or cell culture medium is above its solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in the final working solution to minimize solvent-induced cytotoxicity. If precipitation still occurs, you may need to lower the final working concentration of this compound. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][6] Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] |
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 25 mg/mL | 48.02 mM | Sonication is recommended.[1] Use of anhydrous DMSO is critical.[1] |
| Acetone | Soluble | Not specified | A stock solution of 15.6 mg in an unspecified volume of acetone has been reported. |
| Ethanol | Less soluble than in DMSO or acetone | Not specified | --- |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (inferred) | Not specified | It is recommended to dilute a concentrated stock in an organic solvent into the aqueous buffer. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 192.09 µL of DMSO to 1 mg of this compound).
-
Vortex the tube to mix.
-
Place the tube in a sonicator water bath and sonicate until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for Diluting this compound for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pre-warm the required volume of cell culture medium in a sterile tube.
-
While gently vortexing or swirling the cell culture medium, add the calculated volume of the this compound stock solution dropwise to the medium. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Minimizing phototoxicity in live-cell imaging with FLTX1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using FLTX1 for live-cell imaging, with a core focus on minimizing phototoxicity to ensure data integrity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a fluorescent derivative of Tamoxifen, where the fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) is covalently bound to the Tamoxifen molecule. Its spectral properties are characterized by excitation and emission in the blue-green region of the spectrum. The specific spectral characteristics are detailed in the table below.
Data Presentation: Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum | ~476 nm[1] | Can be efficiently excited by a 488 nm laser line.[2] |
| Emission Maximum | ~527 nm[1] | Fluorescence is detected in the green channel. |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | This value is for the core NBD fluorophore.[3] |
| Quantum Yield (Φ) | Low (0.01 - 0.3) | Highly dependent on the microenvironment; fluorescence is weak in aqueous solutions and brighter in hydrophobic environments like membranes.[2][3] |
| Photostability | Low to Moderate | The NBD fluorophore is known for its moderate photostability and is susceptible to photobleaching with prolonged or intense illumination.[2][3][4] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective estrogen receptor modulator (SERM) that acts as a fluorescent probe.[3][5] It competitively binds to intracellular estrogen receptors (ERs), primarily ERα, displacing the natural ligand, 17β-estradiol.[3][5] This binding allows for the visualization of ER localization and trafficking in live cells.[3][6][7] The binding of this compound antagonizes the transcriptional activation typically induced by estradiol, thus inhibiting the proliferation of estrogen-dependent cells, such as MCF7 breast cancer cells.[5][8]
Mandatory Visualization: Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor (ER), which is the primary target of this compound. In this pathway, the binding of a ligand to the ER in the cytoplasm leads to its translocation to the nucleus, where it regulates gene expression. This compound acts as a competitive inhibitor in this process.
Caption: Simplified diagram of the genomic estrogen receptor signaling pathway targeted by this compound.
Troubleshooting Guides
This guide addresses common issues encountered during live-cell imaging with this compound that may be related to phototoxicity.
Q3: My cells are showing morphological changes (e.g., blebbing, rounding, detachment) during or after imaging with this compound. What is happening and how can I fix it?
A3: These are classic signs of phototoxicity.[9][10] Phototoxicity occurs when the light used to excite a fluorophore generates reactive oxygen species (ROS), which can damage cellular components and lead to cell stress or death.[9][11] The NBD fluorophore in this compound, combined with the blue-light spectrum used for excitation, can be particularly damaging.
Data Presentation: Recommended Starting Parameters to Reduce Phototoxicity
| Parameter | Widefield Microscopy | Confocal Microscopy | Recommended Action |
| Light Intensity | 5-20% of lamp power | 0.5-5% laser power | Reduce: Use the lowest light intensity that provides an adequate signal-to-noise ratio (SNR). |
| Exposure Time | 50-200 ms | 1-10 µs/pixel | Minimize: Use the shortest possible exposure time. For dim signals, consider using a more sensitive detector rather than increasing exposure.[9][12] |
| Imaging Interval | >10 minutes | >5 minutes | Increase: Image less frequently. Only capture data at time points critical to your experiment. |
| Binning | 2x2 or 4x4 | N/A | Apply: Binning pixels on the camera increases sensitivity, allowing for lower exposure times. |
| Imaging Medium | Phenol red-free | Phenol red-free | Optimize: Use specialized imaging media that lack components like riboflavin, which can contribute to ROS production.[6] |
| Antioxidants | Add Trolox or N-acetylcysteine | Add Trolox or N-acetylcysteine | Supplement: Consider adding ROS scavengers to the imaging medium to mitigate oxidative stress.[6] |
Mandatory Visualization: The Cycle of Phototoxicity
The diagram below illustrates how excitation light can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: The process of fluorophore excitation leading to ROS generation and phototoxicity.
Q4: The this compound signal is bleaching very quickly and my time-lapse movie is short. How can I acquire data for longer?
A4: Rapid photobleaching is a direct consequence of excessive light exposure and is closely linked to phototoxicity.[13] The same strategies used to reduce phototoxicity will also reduce photobleaching. The goal is to reduce the total photon dose delivered to the sample.
Mandatory Visualization: Workflow for Optimizing Imaging Conditions
Follow this workflow to systematically optimize your imaging parameters to reduce both phototoxicity and photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. line-a.co.il [line-a.co.il]
- 13. benchchem.com [benchchem.com]
Correcting Spectral Bleed-Through with FLTX1: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address spectral bleed-through when using the fluorescent tamoxifen derivative, FLTX1. Following the protocols outlined here will help ensure the accurate interpretation of multicolor fluorescence microscopy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent derivative of tamoxifen designed to specifically label estrogen receptors (ER) in both permeabilized and non-permeabilized cells.[1] Its fluorescent properties make it a valuable tool for imaging ER localization and dynamics. The key spectral characteristics of this compound are summarized in the table below.
Q2: What is spectral bleed-through and why is it a concern with this compound?
A2: Spectral bleed-through, also known as crosstalk, occurs in multicolor fluorescence microscopy when the emission signal from one fluorophore is detected in the channel designated for another.[2][3] This is due to the broad emission spectra of many fluorophores. This compound has a relatively broad emission peak in the green-yellow region of the spectrum, which can overlap with the emission of other commonly used fluorophores, leading to false-positive signals and inaccurate colocalization analysis.
Q3: Which common fluorophores are most likely to cause spectral bleed-through with this compound?
A3: Fluorophores with emission spectra that overlap with this compound's emission (peaking around 550 nm) are the most likely culprits. This includes green fluorophores like Alexa Fluor 488 and red fluorophores with broad emission tails that extend into the yellow range. The table below provides a comparison of this compound's spectral properties with other commonly used fluorophores.
Data Presentation: Spectral Properties of this compound and Other Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Emission Range (approx. nm) |
| DAPI | 358 | 461 | 400-550 |
| This compound | ~475-488 [4] | ~550 [4][5] | ~500-650 |
| Alexa Fluor 488 | 495 | 519 | 500-650 |
| Rhodamine B | 565 | 608[4] | 575-700 |
| Texas Red | 589 | 615 | 600-750 |
| Alexa Fluor 647 | 650 | 668 | 660-750 |
Note: Spectral properties can vary slightly depending on the experimental conditions, such as solvent and conjugation to other molecules.
Troubleshooting Guide
Problem: I am observing a signal in my red channel (e.g., for a Rhodamine-labeled antibody) in areas where I only expect to see this compound staining.
Cause: This is a classic example of spectral bleed-through, where the emission from this compound is spilling over into the detection channel for your red fluorophore.
Solution:
-
Sequential Scanning: The most effective way to minimize bleed-through is to acquire images sequentially.[2][6] Instead of exciting all fluorophores and detecting all signals simultaneously, excite and capture the signal for each fluorophore one at a time. This prevents the emission from this compound from being present when the detector for the red channel is active.
-
Optimize Filter Sets: If sequential scanning is not possible, ensure you are using the narrowest possible bandpass filters for your emission channels.[3] This will help to isolate the peak emission of each fluorophore and reduce the detection of off-target signals.
-
Spectral Unmixing: For the most accurate separation of overlapping signals, spectral unmixing is the recommended method.[7] This computational technique separates the emission spectra of each fluorophore at every pixel of the image.
Experimental Protocols
Protocol 1: Acquiring Single-Color Controls for Spectral Unmixing
Accurate spectral unmixing requires reference spectra from single-color controls. These should be prepared and imaged under the exact same conditions as your multi-color experiment.
Methodology:
-
Prepare Control Samples:
-
Unstained Control: A sample of your cells or tissue without any fluorescent labels. This is crucial for identifying and subtracting autofluorescence.
-
This compound-only Control: A sample stained only with this compound at the same concentration and incubation time as your experimental sample.
-
Second Fluorophore-only Control: A sample stained only with your second fluorophore (e.g., your Rhodamine-conjugated antibody) at the same concentration and incubation time.
-
Repeat for all other fluorophores in your experiment.
-
-
Imaging Parameters:
-
Use the same microscope, objective, laser powers, and detector settings (gain, offset) for imaging the controls as you will for your final multi-color sample.
-
Ensure that the signal from your brightest control sample is not saturating the detector.
-
-
Image Acquisition:
-
For each control sample, acquire a "lambda stack" or "spectral image." This involves capturing a series of images at different emission wavelengths across the entire spectral range of your fluorophores.
-
Workflow for Acquiring Single-Color Controls
Caption: Workflow for preparing and imaging single-color controls to generate a reference library for spectral unmixing.
Protocol 2: Performing Linear Spectral Unmixing
This protocol provides a general workflow for applying linear spectral unmixing using the reference spectra obtained from Protocol 1. The specific steps may vary depending on your microscope's software.
Methodology:
-
Acquire Experimental Image: Image your multi-color sample using the same settings as your controls to obtain a lambda stack.
-
Open Spectral Unmixing Software: Load your experimental lambda stack and your library of reference spectra into the software.
-
Define Fluorophores: Assign each reference spectrum (including autofluorescence) to its corresponding fluorophore.
-
Run Unmixing Algorithm: The software will use a linear algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of your image.
-
Generate Unmixed Images: The output will be a set of images where each channel represents the signal from a single fluorophore, corrected for any spectral bleed-through.
Logical Flow of Spectral Unmixing
Caption: Diagram illustrating the inputs and outputs of the linear spectral unmixing process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 7. bitesizebio.com [bitesizebio.com]
Optimizing fixation and permeabilization for FLTX1 immunofluorescence
<
Note on FLTX1: Information regarding a specific protein denoted "this compound" is not widely available in published literature. However, "this compound" is described as a fluorescent tamoxifen derivative capable of labeling estrogen receptors (ER) both in permeabilized and non-permeabilized cells.[1][2][3][4][5] This guide will therefore focus on general principles and troubleshooting for immunofluorescence of membrane-associated and intracellular receptors, which are directly applicable to studying targets like estrogen receptors using conventional antibody-based methods or novel probes like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for a membrane or intracellular receptor like the estrogen receptor?
The optimal fixation method depends on the specific antibody and the precise location of the epitope.[6][7]
-
Formaldehyde (Cross-linking fixative): This is the most common choice for preserving cell morphology and is well-suited for membrane proteins. It works by cross-linking proteins, which helps to lock them in place. However, this cross-linking can sometimes mask the antibody's target epitope, leading to a weak or absent signal.[6]
-
Methanol (Organic solvent): This fixative dehydrates the cell, causing proteins to precipitate.[8][9] This can be advantageous for some antibodies as it can expose epitopes that might be hidden after formaldehyde fixation.[6] Methanol also permeabilizes the cell membrane simultaneously, eliminating the need for a separate permeabilization step.[7][9] However, it can alter cell morphology and may not be suitable for soluble proteins.[7][9]
Recommendation: Start with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. If you experience a weak signal, consider trying methanol fixation.
Q2: Which permeabilization agent should I use after formaldehyde fixation?
Permeabilization is necessary after cross-linking fixation to allow antibodies to access intracellular targets.[6][10] The choice of detergent depends on the target's location.
-
Triton™ X-100 or NP-40: These are non-ionic detergents that effectively permeabilize all cellular membranes, including the nuclear membrane.[6] They are a good choice for accessing nuclear receptors like ER. However, they can extract membrane proteins and lipids, so incubation times and concentrations should be optimized.[11]
-
Saponin or Digitonin: These are milder detergents that selectively interact with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact.[11][12] This makes them a good option for preserving the integrity of organelles and some membrane-associated proteins.[10] The effects of saponin can be reversible, so it may need to be included in subsequent antibody incubation and wash steps.[13]
Recommendation: For a nuclear receptor like ER, start with 0.1-0.25% Triton™ X-100 in PBS for 10-15 minutes.
Q3: Why is my fluorescent signal weak or completely absent?
Several factors can contribute to a weak or non-existent signal.
-
Suboptimal Fixation/Permeabilization: The fixation may be masking the epitope, or the permeabilization may be insufficient for the antibody to reach its target.[14][15]
-
Antibody Issues: The primary antibody concentration may be too low, or the primary and secondary antibodies may be incompatible.[14][15] Always use a secondary antibody raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[14][16]
-
Low Protein Expression: The target protein may not be abundant in your cells.[15][17] Consider using a positive control cell line known to express the protein.[14][16]
-
Photobleaching: The fluorescent signal can fade upon exposure to light. Always store slides in the dark and minimize light exposure during imaging.[14][18]
Q4: What causes high background staining?
High background can obscure your specific signal.
-
Insufficient Blocking: Non-specific binding of antibodies can be reduced by using a blocking solution.[16][19][20] Common blocking agents include normal serum from the same species as the secondary antibody or Bovine Serum Albumin (BSA).[15][16]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[15][16][19]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind.[15][16][20]
-
Autofluorescence: Some cells and tissues naturally fluoresce.[14] This can be checked by examining an unstained sample under the microscope.
Troubleshooting Guide
Problem: Weak or No Signal
| Potential Cause | Solution |
| Epitope Masking by Fixation | Try a different fixation method (e.g., switch from formaldehyde to methanol).[17][21] Perform antigen retrieval to unmask the epitope.[14] Reduce fixation time.[14] |
| Insufficient Permeabilization | Increase the concentration or incubation time of the permeabilization agent.[15] Switch to a stronger detergent (e.g., from saponin to Triton™ X-100).[10][22] |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C).[14][17] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody.[14][16] |
| Photobleaching | Minimize light exposure. Use an anti-fade mounting medium.[18] Image samples promptly after staining.[14] |
Problem: High Background
| Potential Cause | Solution |
| Non-specific Antibody Binding | Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum or 1-3% BSA).[15][16][19] Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16][19] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[15][16][20] |
| Over-fixation | Reduce the concentration or incubation time of the fixative.[14] |
| Autofluorescence | Examine an unstained sample to confirm autofluorescence.[14] If present, consider using a different fluorescent channel or specific quenching reagents. |
Data Presentation: Comparing Fixation & Permeabilization Methods
Table 1: Comparison of Common Fixatives
| Fixative | Mechanism | Advantages | Disadvantages | Best For |
| Formaldehyde (4%) | Cross-links proteins | Excellent preservation of cellular morphology. Good for membrane-bound proteins. | Can mask epitopes.[6] Requires a separate permeabilization step for intracellular targets.[6] | General use, membrane proteins, preserving cellular structure. |
| Methanol (Cold) | Dehydrates and precipitates proteins | Fixes and permeabilizes simultaneously.[9] Can expose some epitopes masked by formaldehyde.[6] | Can alter cell morphology.[8] May not retain soluble proteins well.[7][9] | Some intracellular antigens, when formaldehyde fails. |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism | Advantages | Disadvantages | Best For |
| Triton™ X-100 (0.1-0.5%) | Non-ionic detergent, solubilizes membranes | Permeabilizes all membranes, including nuclear. Strong and effective. | Can disrupt membrane protein complexes and extract lipids.[10][11] | Intracellular and nuclear proteins. |
| Saponin (0.1-0.5%) | Mild non-ionic detergent, interacts with cholesterol | Gently permeabilizes the plasma membrane.[11][12] Preserves intracellular membrane integrity.[10] | May not be sufficient for nuclear targets.[13] Effect can be reversible.[13] | Cytoplasmic proteins, preserving organelle structure. |
| Digitonin (5-50 µg/mL) | Similar to Saponin | Gentle permeabilization of the plasma membrane. | Similar to Saponin. | Cytoplasmic proteins. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Protocol (Formaldehyde Fixation)
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach 50-80% confluency.[13]
-
Wash: Gently rinse the cells twice with 1X Phosphate Buffered Saline (PBS).[23]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Wash: Rinse three times with PBS.[23]
-
Permeabilization: Incubate with 0.25% Triton™ X-100 in PBS for 10 minutes.[12]
-
Wash: Rinse three times with PBS.
-
Blocking: Block with 1% BSA in PBS for 60 minutes at room temperature.[12]
-
Primary Antibody: Incubate with the primary antibody (diluted in blocking buffer) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[12][23]
-
Wash: Wash three times for 5 minutes each with PBS.[23]
-
Secondary Antibody: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) in a humidified chamber for 1 hour at room temperature, protected from light.[12]
-
Wash: Wash three times for 5 minutes each with PBS, protected from light.
-
Counterstain (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.[12]
-
Final Wash: Rinse once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filters.
Protocol 2: Optimization of Fixation and Permeabilization
To determine the best conditions for this compound immunofluorescence, it is recommended to test several conditions in parallel.
-
Prepare Samples: Seed cells on multiple coverslips.
-
Test Fixatives:
-
Condition A: Fix with 4% PFA for 15 minutes.
-
Condition B: Fix with ice-cold 100% methanol for 10 minutes at -20°C.[23]
-
-
Test Permeabilization (for PFA fixed cells):
-
Condition A1: Permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Condition A2: Permeabilize with 0.5% Triton™ X-100 for 10 minutes.
-
Condition A3: Permeabilize with 0.2% Saponin for 10 minutes.
-
-
Proceed with Staining: Continue with the blocking, antibody incubation, and washing steps as described in Protocol 1 for all conditions.
-
Compare Results: Image all coverslips using identical microscope settings and compare the signal intensity and background levels to determine the optimal protocol.
Visualizations
Caption: Workflow for optimizing fixation and permeabilization protocols.
Caption: Decision tree for troubleshooting common immunofluorescence issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound | DIGITAL.CSIC [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. IF Troubleshooting | Proteintech Group [ptglab.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. sinobiological.com [sinobiological.com]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
Validation & Comparative
A Comparative Analysis of the Antiestrogenic Potency of FLTX1 and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiestrogenic properties of the novel fluorescent compound, FLTX1, and the established selective estrogen receptor modulator (SERM), Tamoxifen. The following sections present quantitative data from key experimental assays, detailed methodologies for these experiments, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
Data Presentation
The following tables summarize the quantitative data comparing the biological activities of this compound and Tamoxifen.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Assay Type | Radioligand | Tissue/Cell Source | IC50 (nM) | Reference |
| This compound | Competitive Binding | [3H] Estradiol | Rat Uterine Cytosol | 87.5 | [1][2] |
| Tamoxifen | Competitive Binding | [3H] Estradiol | Rat Uterine Cytosol | ~173.3 | [3] |
Note: IC50 values are from different studies and should be compared with this consideration. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Antiestrogenic Activity in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| This compound | MCF-7 | Luciferase Reporter | Inhibition of Estradiol-induced Luciferase Activity | 1.74 | [2] |
| This compound | T47D-KBluc | Luciferase Reporter | Inhibition of Estradiol-induced Luciferase Activity | 0.61 | [2] |
| Tamoxifen | MCF-7 | Cell Proliferation | Inhibition of Cell Growth | ~4.0 - 10.0 | [4] |
| Tamoxifen | T47D | Cell Proliferation | Inhibition of Cell Growth | ~4.3 - 8.1 | [4] |
Note: this compound's antiestrogenic activity was found to be comparable to Tamoxifen in MCF7 and T47D cells using a 3xERE-luciferase reporter assay[5][6]. This compound was also noted to be significantly more effective than Tamoxifen at inhibiting MCF-7 cell proliferation at a concentration of 0.1 µM[1][2].
Table 3: In Vivo Uterotrophic Effects in Rodent Models
| Compound | Species | Outcome | Observation | Reference |
| This compound | Mice and Rats | Uterine Weight | Devoid of estrogenic uterotrophic effects. | [5][6] |
| This compound | Mice and Rats | Uterine Histology | Lacked hyperplasic and hypertrophic effects. | [5][6] |
| Tamoxifen | Rats | Uterine Weight | Exhibits estrogenic agonist properties, leading to increased uterine weight. | [7][8][9] |
| Tamoxifen | Rats | Uterine Histology | Can induce endometrial hyperplasia. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[3H]17β-estradiol (radioligand)
-
Test compounds (this compound, Tamoxifen)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds (this compound, Tamoxifen) and a standard competitor (unlabeled 17β-estradiol) in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]17β-estradiol, and varying concentrations of the test compound or standard. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibrium Binding: Incubate the mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
Cell Proliferation Assay (MCF-7 and T47D cell lines)
Objective: To assess the anti-proliferative effects of a test compound on estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 or T47D cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds (this compound, Tamoxifen)
-
17β-estradiol
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 or T47D cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, Tamoxifen) in the presence of a fixed concentration of 17β-estradiol to stimulate proliferation. Include control wells with vehicle and estradiol alone.
-
Incubation: Incubate the plates for 3-6 days.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the estradiol-treated control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-stimulated cell growth).
Rodent Uterotrophic Bioassay
Objective: To evaluate the in vivo estrogenic and antiestrogenic activity of a test compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rats or mice
-
Test compounds (this compound, Tamoxifen)
-
17β-estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Dissection tools
Protocol:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least 5 days.
-
Dosing: Administer the test compounds or vehicle daily for 3 consecutive days via oral gavage or subcutaneous injection. For antiestrogenic assessment, co-administer the test compound with a reference estrogen like 17β-estradiol.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uterus, removing any adjoining fat and connective tissue.
-
Uterine Weight Measurement: Blot the uterus to remove excess fluid and record the wet weight.
-
Data Analysis: Calculate the mean uterine weight for each treatment group. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A statistically significant inhibition of the estradiol-induced increase in uterine weight indicates antiestrogenic activity.
Visualizations
Signaling Pathway Diagram
Caption: Estrogen receptor signaling and the antagonistic action of this compound and Tamoxifen.
Experimental Workflow Diagram
Caption: Workflow for the competitive estrogen receptor binding assay.
Logical Relationship Diagram
Caption: Key pharmacological properties of this compound versus Tamoxifen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the biological effects of tamoxifen and a new antioestrogen (LY 117018) on the immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
FLTX1: A Competitive Ligand for Estrogen Receptors - A Comparative Analysis
For researchers in oncology, endocrinology, and drug discovery, identifying potent and selective ligands for estrogen receptors (ERs) is a critical step in developing novel therapeutics and research tools. FLTX1, a fluorescent derivative of tamoxifen, has emerged as a significant compound of interest due to its ability to competitively bind to estrogen receptors. This guide provides a comparative analysis of this compound's binding affinity against other known ER ligands, supported by experimental data and detailed protocols for validation.
Comparative Binding Affinity of Estrogen Receptor Ligands
The efficacy of a ligand's binding to a receptor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a competing ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the competitive binding data for this compound against well-established estrogen receptor ligands.
| Compound | Receptor Source | Radioligand | IC50 | Relative Binding Affinity (RBA) |
| This compound | Rat Uterine Cytosol | [³H] Estradiol | 87.5 nM[1][2] | 141% (vs. Tamoxifen)[3] |
| Tamoxifen | Human Breast Carcinoma | [³H] Estradiol | ~25-50x higher than 4-hydroxytamoxifen | Reference |
| 4-Hydroxytamoxifen | Human Breast Carcinoma | [³H] Estradiol | Equal to Estradiol | ~25-50x higher than Tamoxifen[4] |
| Estradiol | Not Specified | Not Specified | Not Specified | 100% (Reference) |
| Fulvestrant | Not Specified | Not Specified | Not Specified | 89% (vs. Estradiol)[5] |
Experimental Validation: Competition Binding Assay Protocol
To validate the binding of this compound to estrogen receptors and determine its relative affinity, a competitive radioligand binding assay is employed. This protocol is a standard method used to characterize the interaction of a test compound with a receptor.
Objective:
To determine the IC50 value of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H] Estradiol.
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol or purified human ERα.
-
Radioligand: [³H] 17β-estradiol.
-
Competitors: Unlabeled 17β-estradiol (for standard curve), Tamoxifen, Fulvestrant, and this compound.
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry or filtration apparatus.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitors (Estradiol, Tamoxifen, Fulvestrant, this compound) in the assay buffer.
-
Incubation: In reaction tubes, combine the estrogen receptor preparation, a fixed concentration of [³H] Estradiol, and varying concentrations of the competitor ligand. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled estradiol (non-specific binding).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP. Alternatively, use a filtration method to trap the receptor-ligand complexes on a filter membrane.
-
Quantification: Carefully aspirate the supernatant containing the unbound radioligand. Wash the pellet or filter to remove any remaining unbound ligand. Add scintillation cocktail to the pellet or filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each competitor.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the competition assay workflow and the estrogen receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
The available data strongly indicate that this compound is a potent competitive binder of the estrogen receptor, with an affinity comparable to or greater than that of tamoxifen. Its fluorescent properties, combined with its strong binding, make it a valuable tool for researchers studying estrogen receptor biology and for the development of new anti-estrogenic therapies. The provided experimental protocol offers a robust framework for the independent validation and further characterization of this compound and other novel estrogen receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
FLTX1 vs. FLTX2: A Comparative Analysis of Fluorescent and Photosensitizer Properties
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of FLTX1 and FLTX2, two tamoxifen-based derivatives with applications in fluorescence imaging and photodynamic therapy. This document outlines their key differences in fluorescent and photosensitizer capabilities, supported by experimental data and methodologies.
This compound and FLTX2 are novel compounds derived from tamoxifen, a well-established selective estrogen receptor modulator (SERM). While both retain the antiestrogenic properties of their parent molecule, they have been engineered with distinct photophysical and photochemical functionalities. This compound is a fluorescent derivative, designed for imaging applications, whereas FLTX2 is a more advanced iteration that incorporates a photosensitizer, enabling it to act as a photodynamic therapy (PDT) agent.
Core Structural and Functional Differences
This compound is synthesized by covalently linking tamoxifen to the fluorescent biomarker 7-nitrobenzofurazan (NBD).[1][2] This modification endows the molecule with intrinsic fluorescence, allowing for the visualization of its intracellular localization and interaction with estrogen receptors (ERs).[3]
FLTX2 is a derivative of this compound, where the this compound molecule is further conjugated to the photosensitizer Rose Bengal (RB).[1][4] This tripartite structure—tamoxifen for ER targeting, NBD as a fluorescent reporter, and RB as a photosensitizing agent—creates a multifunctional molecule.[1][4] A key feature of FLTX2's design is the facilitation of Förster Resonance Energy Transfer (FRET) from the excited NBD moiety to the RB moiety.[1][5] This efficient energy transfer is crucial for its photosensitizing activity.
Comparative Analysis of Photophysical and Photochemical Properties
The distinct structural compositions of this compound and FLTX2 lead to significant differences in their fluorescent and photosensitizer properties. A summary of these characteristics is presented below, with detailed experimental data provided in the subsequent tables.
Fluorescent Properties
This compound exhibits strong fluorescence due to the NBD fluorophore. In contrast, the fluorescence of the NBD component in FLTX2 is significantly quenched because of the highly efficient intramolecular FRET to the RB moiety.[1] This energy transfer is the primary de-excitation pathway for the NBD in FLTX2, resulting in a very low fluorescence quantum yield for the NBD portion of the molecule. The fluorescence emission of FLTX2 is dominated by the red emission from the Rose Bengal component.[1]
| Property | This compound | FLTX2 | Reference |
| Maximum Excitation Wavelength (λex) | ~488 nm | ~488 nm (NBD moiety) | [1] |
| Maximum Emission Wavelength (λem) | ~550 nm | ~608 nm (RB moiety) | [1] |
| Fluorescence Quantum Yield (ΦF) | High (exact value not reported, but sufficient for laser emission) | Very Low (for NBD emission due to FRET) | [2] |
| Fluorescence Lifetime (τF) of NBD moiety | 0.2 ns | 2.35 ns (at 550 nm) | [1] |
| FRET Efficiency | N/A | ~99% | [1] |
Photosensitizer Properties
As a fluorescent probe, this compound was not primarily designed for photosensitizing applications, although some studies suggest it can generate reactive oxygen species (ROS) upon irradiation.[2] In stark contrast, FLTX2 is engineered to be an effective photosensitizer. Upon excitation of the NBD moiety and subsequent FRET to the RB component, FLTX2 efficiently generates superoxide anions and, by extension, other ROS, including singlet oxygen.[1][4][5] This property makes FLTX2 a promising candidate for targeted photodynamic therapy against ER-positive cancer cells.
| Property | This compound | FLTX2 | Reference |
| Photosensitizer Moiety | None (though some ROS generation reported) | Rose Bengal (RB) | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not reported | Not explicitly reported for FLTX2, but the RB moiety is a known efficient singlet oxygen generator (ΦΔ ≈ 0.75-0.79 in water/acetonitrile) | [6][7] |
| Mechanism of ROS Generation | Not fully elucidated | Intramolecular FRET from NBD to RB, followed by energy transfer to molecular oxygen | [1] |
| Observed ROS | ROS generation suggested | Superoxide anions | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the properties of this compound and FLTX2.
Measurement of Fluorescence Quantum Yield (ΦF)
The relative fluorescence quantum yield can be determined using a comparative method, such as the one described by Williams et al. This method involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard with a known quantum yield.
-
Preparation of Solutions: Prepare a series of dilute solutions of the sample (this compound or FLTX2) and a suitable fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the fluorescence quantum yield. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²)
where ΦF_std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield can be determined indirectly by chemical trapping methods using a probe that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG).
-
Solution Preparation: Prepare a solution containing the photosensitizer (FLTX2), the singlet oxygen trap (e.g., DPBF), and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in an appropriate solvent.
-
Irradiation: Irradiate the solution with monochromatic light at a wavelength where both the sample and the reference absorb. The irradiation should be performed under constant stirring.
-
Monitoring the Reaction: Monitor the decrease in absorbance of the singlet oxygen trap over time using a UV-Vis spectrophotometer. The rate of photobleaching of the trap is proportional to the rate of singlet oxygen generation.
-
Data Analysis: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate constant of the trap's photobleaching, and I_abs is the rate of light absorption by the photosensitizer.
Phototoxicity Assay (MTT Assay)
The phototoxic effect of FLTX2 on cancer cells can be assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, an ER-positive breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Incubation with Photosensitizer: Treat the cells with various concentrations of FLTX2 for a specific period (e.g., 24 hours). Include control groups with no treatment and with vehicle (e.g., DMSO).
-
Irradiation: Expose the cells to light of a specific wavelength (e.g., corresponding to the absorption of the NBD moiety) and dose. Keep a set of plates in the dark to assess dark toxicity.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanistic differences between this compound and FLTX2.
Caption: Excitation and de-excitation pathways of this compound.
Caption: Photosensitization mechanism of FLTX2 via FRET.
Conclusion
This compound and FLTX2 represent a sophisticated evolution of tamoxifen-based compounds, tailored for distinct biomedical applications. This compound serves as a potent fluorescent probe for studying estrogen receptor biology, offering high fluorescence output. In contrast, FLTX2 is a multifunctional agent that combines the targeting capabilities of tamoxifen and the imaging potential of a fluorophore with the therapeutic action of a photosensitizer. The highly efficient FRET mechanism in FLTX2 minimizes its fluorescence from the NBD moiety while maximizing its photosensitizing potential, making it a promising candidate for targeted photodynamic therapy. The choice between this compound and FLTX2 will ultimately depend on the specific research or clinical objective, whether it be high-resolution fluorescence imaging or targeted cell ablation.
References
- 1. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Uterotrophic Effects of FLTX1 and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the uterotrophic effects of the novel fluorescent tamoxifen derivative, FLTX1, and the established selective estrogen receptor modulator (SERM), tamoxifen. The information presented is supported by experimental data to assist researchers in understanding the distinct uterine safety profiles of these two compounds.
Executive Summary
Tamoxifen, a widely used drug for breast cancer treatment, exhibits a partial agonist effect on the uterus, leading to an increased risk of endometrial hyperplasia and cancer.[1][2] In contrast, the novel fluorescent tamoxifen derivative, this compound, has been developed to retain the antiestrogenic properties of tamoxifen in breast tissue while being devoid of these harmful uterotrophic effects.[3] Experimental evidence from in vivo rodent models demonstrates that this compound does not induce uterine growth or proliferation, positioning it as a potentially safer alternative to tamoxifen.
Quantitative Comparison of Uterotrophic Effects
The following table summarizes the key quantitative findings from uterotrophic bioassays comparing the effects of this compound and tamoxifen on the uterus.
| Parameter | Vehicle Control | This compound | Tamoxifen | Estrogen (Positive Control) |
| Uterine Wet Weight | No significant change | No significant change from vehicle control[3] | Significant increase[4][5] | Significant increase[4] |
| Luminal Epithelial Cell Height | Baseline | No significant change from vehicle control[3] | Significant increase (approximately two-fold greater than vehicle control)[4] | Significant increase |
| Stromal Cell Proliferation (BrdU or PCNA labeling index) | Basal level | No alteration of basal immunoreactivity[3] | Significant increase[4] | Significant increase[6] |
| Luminal Epithelial Cell Proliferation | Basal level | No significant change[3] | No significant effect on luminal epithelial cell BrdU labeling index[6] | Significant increase[6] |
Experimental Protocols
The data presented in this guide are primarily derived from the rodent uterotrophic bioassay, a standardized method for assessing the estrogenic and antiestrogenic activity of compounds. The general protocol, based on the OECD Test Guideline 440, is as follows.[7][8]
Rodent Uterotrophic Bioassay (OECD 440)
1. Animal Model: Immature (post-weaning, prior to puberty) or young adult ovariectomized female rats or mice are used.[7] The absence of endogenous estrogens in these models provides a low baseline uterine weight and a high sensitivity to exogenous estrogenic substances.[9]
2. Acclimatization and Housing: Animals are acclimatized to laboratory conditions for at least 5 days before the study begins. They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. A phytoestrogen-low diet is provided to minimize background estrogenic stimulation.
3. Group Allocation: Animals are randomly assigned to different treatment groups, typically with a minimum of six animals per group.[7] The groups generally include:
- Vehicle Control (e.g., corn oil)
- Test Compound (this compound or Tamoxifen) at various dose levels
- Positive Control (e.g., 17β-estradiol)
4. Dosing: The test compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection.[7]
5. Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and weighed (wet weight).[7] The blotted uterine weight may also be recorded.
6. Histopathological Analysis: The uterine tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). This allows for the microscopic examination and measurement of luminal epithelial cell height.
7. Cell Proliferation Analysis: To assess cell proliferation, animals may be administered 5-bromo-2'-deoxyuridine (BrdU) prior to necropsy. Uterine sections are then subjected to immunohistochemistry using an anti-BrdU or anti-Proliferating Cell Nuclear Antigen (PCNA) antibody to quantify the number of proliferating cells in the luminal epithelium and stroma.[4]
Signaling Pathways and Mechanisms of Action
The differential uterotrophic effects of this compound and tamoxifen can be attributed to their distinct interactions with the estrogen receptor (ER) and the subsequent recruitment of co-regulators in uterine cells.
Tamoxifen: A Partial Agonist in the Uterus
In uterine tissue, tamoxifen binding to the estrogen receptor alpha (ERα) induces a conformational change that, while different from that induced by estradiol, still allows for the recruitment of coactivators.[10] This is largely mediated by the activation function 1 (AF-1) domain of the ER.[10] The recruitment of these coactivators leads to the transcription of estrogen-responsive genes, promoting cell proliferation and uterine growth.[1] This agonistic activity is also linked to the activation of non-genomic signaling pathways, such as the PI3K-AKT and MAPK pathways, which further contribute to cell proliferation and survival.[1][11]
This compound: A Pure Antagonist in the Uterus
This compound, a fluorescent derivative of tamoxifen, also binds to the estrogen receptor. However, due to its bulkier chemical structure, the this compound-ER complex adopts a conformation that sterically hinders the binding of coactivators.[12] This prevents the initiation of gene transcription, thereby blocking the proliferative signaling cascade. As a result, this compound acts as a pure antagonist in uterine tissue, which explains its lack of uterotrophic effects.[3]
Conclusion
The available experimental data strongly indicate a significant difference in the uterotrophic profiles of this compound and tamoxifen. While tamoxifen acts as a partial agonist in the uterus, leading to potentially harmful proliferative effects, this compound demonstrates a pure antagonist profile, with no evidence of uterotrophic activity in preclinical models. This suggests that this compound may represent a safer therapeutic alternative for the treatment of estrogen receptor-positive breast cancer, warranting further investigation in clinical settings.
References
- 1. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartmentalized uterotrophic effects of tamoxifen, toremifene, and estradiol in the ovariectomized Wistar (Han) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative uterotrophic effects of endoxifen and tamoxifen in ovariectomized Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. urosphere.com [urosphere.com]
- 10. The molecular basis of tamoxifen induction of mouse uterine epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
FLTX1: A Comparative Analysis of Estrogen Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the fluorescent tamoxifen derivative, FLTX1, for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The information is supported by available experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Executive Summary
Comparative Binding Affinity of this compound and Related Compounds
The following table summarizes the binding affinity of this compound, tamoxifen, and its active metabolite 4-hydroxytamoxifen for ERα and ERβ. The data for this compound is limited to ERα, while the data for tamoxifen and 4-hydroxytamoxifen are provided to offer a potential, though indirect, comparison for ERβ affinity.
| Compound | Receptor | Parameter | Value | Species/System | Reference |
| This compound | ERα | IC50 | 87.5 nM | Rat Uterine Cytosol | [3][4] |
| ERβ | IC50 | Data Not Available | - | ||
| Tamoxifen | ERα | Ki | 3.4–9.69 nM | Human | [5] |
| ERβ | Ki | 2.5 nM | Human | [5] | |
| 4-Hydroxytamoxifen (Afimoxifene) | ERα | Ki | 2.3 (0.1–3.61) nM | Human | [5] |
| ERβ | Ki | 0.04–4.8 nM | Human | [5] |
Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. The Ki value is the inhibition constant for a drug; a smaller Ki value indicates greater binding affinity. The data for tamoxifen and 4-hydroxytamoxifen suggest that these compounds have a similar or slightly higher affinity for ERβ compared to ERα.[5] Given that this compound's affinity for ERs is similar to tamoxifen, it is plausible that this compound also exhibits affinity for ERβ, though this remains to be experimentally verified.[1][2]
Experimental Protocols
The binding affinity of this compound for ERα was determined using a competitive radioligand binding assay. This standard method is widely used to characterize the interaction of a compound with a receptor.
Competitive Radioligand Binding Assay for Estrogen Receptors
Objective: To determine the binding affinity of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Rat uterine cytosol (rich in ERα) or recombinant human ERα and ERβ.
-
Radioligand: [³H]Estradiol ([³H]E₂), a high-affinity estrogen receptor ligand.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain a cytosolic fraction containing ERα. For assays with specific receptor subtypes, recombinant human ERα or ERβ can be used.
-
Incubation: A constant concentration of [³H]E₂ is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 18 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Dextran-coated charcoal is added to adsorb the unbound [³H]E₂, followed by centrifugation to pellet the charcoal. Alternatively, the incubation mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity in the supernatant (for charcoal method) or on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Signaling Pathways
Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the effects of estrogens. Upon ligand binding, they can regulate gene expression through several pathways.[6] this compound, as a tamoxifen derivative, acts as a selective estrogen receptor modulator (SERM), meaning it can have agonistic or antagonistic effects depending on the tissue and the specific ER subtype.[2]
Classical (Genomic) Signaling Pathway
In the classical pathway, the ER-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Signaling Pathway
ERs can also be localized to the plasma membrane and, upon ligand binding, rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, without direct binding to DNA.[1][7] These pathways can, in turn, influence gene expression and other cellular processes.
Conclusion
This compound exhibits a binding affinity for ERα in the nanomolar range, comparable to its parent compound, tamoxifen.[1][2][3][4] While direct experimental data for its affinity to ERβ is currently lacking, the known affinities of tamoxifen and 4-hydroxytamoxifen for both receptor subtypes suggest that this compound may also interact with ERβ. Further research is warranted to fully elucidate the binding profile of this compound across both estrogen receptor subtypes, which will be critical for its development and application as a selective fluorescent probe and potential therapeutic agent.
References
- 1. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
FLTX1 Cross-Reactivity with Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of FLTX1 with other nuclear receptors. This compound is a fluorescently labeled derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). Understanding the selectivity of this compound is crucial for its application in research and potential therapeutic development. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to this compound
This compound is a valuable tool for studying estrogen receptor (ER) biology due to its fluorescent properties, which allow for direct visualization of its binding to intracellular targets. As a derivative of Tamoxifen, this compound is designed to primarily interact with estrogen receptors, acting as an antagonist to inhibit ER-mediated gene transcription. Its fluorescent tag enables a variety of applications, including fluorescence microscopy and flow cytometry, to probe the localization and dynamics of ERs within cells.
Comparative Analysis of Nuclear Receptor Cross-Reactivity
The specificity of a compound for its intended target is a critical aspect of its pharmacological profile. While this compound is designed to target estrogen receptors, assessing its potential interaction with other members of the nuclear receptor superfamily is essential to fully characterize its activity and potential off-target effects.
Quantitative Comparison of Binding Affinity and Functional Activity
The following table summarizes the available quantitative data on the interaction of this compound and the closely related compound, 4-hydroxytamoxifen (the active metabolite of Tamoxifen), with various nuclear receptors.
| Nuclear Receptor | Compound | Assay Type | Value | Reference |
| Estrogen Receptor (ER) | This compound | Competitive Binding ([³H]E₂) | IC₅₀ = 87.5 nM | [1][2] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Direct Binding | Kd = 35 nM | [3] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Coactivator Disruption | IC₅₀ ≈ 2 µM | [3] |
| Estrogen-Related Receptor β (ERRβ) | 4-Hydroxytamoxifen | Coactivator Disruption | EC₅₀ = 150 nM | [3] |
| Androgen Receptor (AR) | Tamoxifen/FLTX1 | - | No significant binding reported. Generally considered selective for ERs. | [4][5] |
| Progesterone Receptor (PR) | Tamoxifen/FLTX1 | - | No direct binding reported. Tamoxifen can induce PR expression via ER. | [6][7][8] |
| Glucocorticoid Receptor (GR) | Tamoxifen/FLTX1 | - | No direct binding reported. Complex crosstalk between GR and ER signaling exists. | [9][10][11] |
Note: The data for ERRβ and ERRγ are for 4-hydroxytamoxifen, the active metabolite of Tamoxifen. Given that this compound is a Tamoxifen derivative, this data provides a strong indication of its likely cross-reactivity profile. For Androgen, Progesterone, and Glucocorticoid receptors, the general consensus in the literature is that SERMs like Tamoxifen exhibit high selectivity for estrogen receptors, with no significant direct binding to these other steroid receptors. However, indirect functional interactions and receptor crosstalk are known to occur.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to determine cross-reactivity, the following diagrams are provided.
Caption: Estrogen Receptor signaling and this compound's inhibitory mechanism.
Caption: Experimental workflow for determining nuclear receptor cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the cross-reactivity of compounds like this compound with nuclear receptors.
Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a known high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
Materials:
-
Purified recombinant nuclear receptor protein (e.g., ERα, AR, PR, GR).
-
Radiolabeled ligand specific for the nuclear receptor (e.g., [³H]Estradiol for ER).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-based buffer with additives to maintain protein stability).
-
Filter plates and scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the purified nuclear receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Incubate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through filter plates that retain the larger protein-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of this compound. Plot the percentage of bound radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of a test compound as either an agonist or an antagonist of a specific nuclear receptor.
Materials:
-
Mammalian cell line appropriate for the nuclear receptor of interest (e.g., MCF-7 for ER, PC-3 for AR).
-
Expression plasmid for the nuclear receptor (if not endogenously expressed).
-
Luciferase reporter plasmid containing a hormone response element (HRE) upstream of the luciferase gene (e.g., ERE-luc for ER).
-
Transfection reagent.
-
Test compound (this compound) at various concentrations.
-
Known agonist for the nuclear receptor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the nuclear receptor expression plasmid (if needed) and the luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After allowing for protein expression (typically 24 hours), treat the cells with:
-
Vehicle control.
-
This compound alone at various concentrations (to test for agonist activity).
-
A known agonist for the receptor.
-
The known agonist in the presence of varying concentrations of this compound (to test for antagonist activity).
-
-
Incubation: Incubate the cells for a period sufficient to allow for transcriptional activation (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. For agonist activity, plot luminescence against this compound concentration to determine the EC₅₀ (effective concentration for 50% maximal activation). For antagonist activity, plot the inhibition of agonist-induced luminescence against this compound concentration to determine the IC₅₀ (concentration for 50% inhibition).
Conclusion
The available data strongly indicate that this compound, like its parent compound Tamoxifen, is a highly selective ligand for estrogen receptors. While it exhibits some cross-reactivity with the closely related estrogen-related receptors, its interaction with other major nuclear receptors such as the androgen, progesterone, and glucocorticoid receptors is likely to be minimal. The provided experimental protocols offer a framework for further detailed investigation into the specificity of this compound and other novel compounds. The high selectivity of this compound for estrogen receptors underscores its value as a specific probe for studying ER signaling and as a potential therapeutic agent with a well-defined target profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor overexpression induces tamoxifen resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Increase of progesterone receptor by tamoxifen as a hormonal challenge test in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does tamoxifen change oestrogen and progesterone receptor expression in the endometrium and breast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of progesterone receptor with tamoxifen in human breast cancer with special reference to its behavior over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoid Receptor: A Multifaceted Actor in Breast Cancer [mdpi.com]
- 11. Activation of the glucocorticoid receptor is associated with poor prognosis in estrogen receptor-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of FLTX1 and Fulvestrant in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of FLTX1, a fluorescent derivative of tamoxifen, and fulvestrant, a selective estrogen receptor degrader (SERD). While both compounds target the estrogen receptor (ER), a key driver in a majority of breast cancers, their mechanisms of action and the available data on their in vivo anti-tumor activities differ significantly. This comparison is based on currently available preclinical data.
Executive Summary
Fulvestrant is a well-established therapeutic agent with extensive preclinical and clinical data demonstrating its potent anti-tumor efficacy in vivo. It acts as a pure antiestrogen by binding to the estrogen receptor, inhibiting its dimerization, and promoting its degradation.[1] In contrast, this compound is a novel fluorescent derivative of tamoxifen, primarily characterized by its antiestrogenic properties comparable to tamoxifen in vitro and a notable lack of the uterotrophic effects seen with tamoxifen in vivo.[2][3]
Crucially, to date, there is a significant gap in the scientific literature regarding the in vivo anti-tumor efficacy of this compound. While its antiestrogenic activity has been confirmed in cellular assays, no studies demonstrating its ability to inhibit tumor growth in xenograft models have been published. Therefore, a direct quantitative comparison of the in vivo anti-tumor efficacy of this compound and fulvestrant is not currently possible. This guide will present the robust in vivo data available for fulvestrant and contrast it with the current understanding of this compound's biological activities.
Mechanism of Action
The distinct mechanisms by which this compound and fulvestrant interact with the estrogen receptor underpin their different pharmacological profiles.
This compound acts as a selective estrogen receptor modulator (SERM), similar to its parent compound, tamoxifen. It competitively binds to the estrogen receptor, antagonizing the effects of estrogen in breast tissue.[2] However, unlike tamoxifen, this compound appears to be devoid of the partial agonist effects in uterine tissue, a significant advantage observed in preclinical models.[3]
Caption: this compound Mechanism of Action.
Fulvestrant , on the other hand, is a selective estrogen receptor degrader (SERD). Upon binding to the estrogen receptor, it not only blocks its function but also induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[4] This results in a significant reduction in the total cellular levels of the estrogen receptor, providing a more complete blockade of estrogen signaling.[1]
References
- 1. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
A Head-to-Head Comparison of FLTX1 and Other Fluorescent SERMs for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FLTX1 and other fluorescently labeled Selective Estrogen Receptor Modulators (SERMs). We delve into their performance, supported by available experimental data, to assist in the selection of the most suitable probes for your research needs.
This compound, a fluorescent derivative of tamoxifen, has emerged as a valuable tool for studying the molecular pharmacology of estrogen receptors (ERs).[1] Its intrinsic fluorescence allows for the direct visualization of SERM interactions with their biological targets. However, a variety of other fluorescent SERMs have also been developed, each with unique characteristics. This guide aims to provide a clear comparison of their properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other notable fluorescent SERMs. It is important to note that the data presented is compiled from various studies and direct comparisons may be limited due to differing experimental conditions.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Parent SERM | Reported IC50 (nM) | Assay Description | Reference |
| This compound | Tamoxifen | 87.5 | Competitive displacement of [3H]E2 from rat uterine ER | [2] |
| FLTX2 | Tamoxifen | 114.4 | Competitive displacement of [3H]E2 from rat uterine ER | [3] |
| Tamoxifen (for comparison) | - | 173.3 | Competitive displacement of [3H]E2 from rat uterine ER | [3] |
| Bazedoxifene | - | Ki values reported to be 9- to 27-fold reduced for ERα mutants compared to wild-type | Competitive [3H]-E2 ligand binding assays | [4] |
| Raloxifene Derivatives (C6 substituted) | Raloxifene | Reduced binding affinity compared to Raloxifene | Fluorescence polarization competitor assay | [5] |
Note: IC50 and Ki values are measures of binding affinity; lower values indicate stronger binding. The data for different compounds are from separate studies and should be interpreted with caution.
Table 2: Spectral Properties of Fluorescent SERMs
| Compound | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| This compound | NBD | ~488 | ~550 | High (laser emission obtained) | [3][6] |
| FLTX2 | NBD-Rose Bengal (FRET) | ~488 (NBD moiety) | ~600 (RB emission) | - | [3] |
| 4-Hydroxytamoxifen-BODIPY FL | BODIPY FL | Not specified | Not specified | - | [7] |
| 4-Hydroxytamoxifen-Alexa Fluor 546 | Alexa Fluor 546 | Not specified | Not specified | - | [7] |
| TCFT | Custom NIR Fluorophore | Not specified | Near-infrared | Photostable | [8] |
Key Performance Characteristics
This compound: This tamoxifen derivative is a potent antiestrogenic agent in breast cancer cells but notably lacks the estrogenic agonistic effects on the uterus that are a concern with tamoxifen.[1][2] Its high quantum efficiency has even led to observations of laser emission, indicating a very bright fluorescent probe.[6] Competition studies show its binding is effectively displaced by tamoxifen.[1]
FLTX2: A second-generation derivative of this compound, FLTX2 incorporates a Rose Bengal photosensitizer, enabling it to generate reactive oxygen species upon irradiation.[3] This dual-functionality makes it a promising candidate for photodynamic therapy applications.[3] It exhibits a slightly increased affinity for the estrogen receptor compared to tamoxifen.[3]
Other Fluorescent SERMs: A variety of other SERMs, including raloxifene and 4-hydroxytamoxifen, have been conjugated to different fluorophores like BODIPY and Alexa Fluor dyes.[5][7] These probes offer a range of spectral properties and can be selected based on the specific needs of an experiment, such as multiplex imaging with other fluorescent markers. Recently, a novel near-infrared (NIR) fluorescent SERM, TCFT, has been developed for deep-tissue and 3D live-cell imaging.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used in the characterization of fluorescent SERMs.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for the estrogen receptor.
-
Preparation of ER-rich source: Uterine cytosol from rats or recombinant human ERα or ERβ can be used.
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of bound and free radioligand: Techniques such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the ER-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated by non-linear regression analysis.
Uterotrophic Assay in Rodents
This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.
-
Animal Model: Immature or ovariectomized female rodents are used to minimize the influence of endogenous estrogens.
-
Dosing: The test compound is administered daily for a period of three to seven days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Data Analysis: A statistically significant increase in uterine weight compared to a vehicle-treated control group indicates estrogenic activity. A significant inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterizaton of Fluorescent 4-Hydroxytamoxifen Conjugates with Unique Antiestrogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-novel-photostable-near-infrared-fluorescent-selective-estrogen-receptor-modulator-serm-for-live-cell-3d-imaging-of-breast-cancer - Ask this paper | Bohrium [bohrium.com]
Validating FLTX1-Induced Apoptosis in Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the pro-apoptotic effects of FLTX1, a novel fluorescent tamoxifen derivative, in breast cancer cell lines. Given that this compound is a derivative of tamoxifen and exhibits photosensitizing properties, this document outlines experimental strategies to investigate two primary mechanisms of action: estrogen receptor (ER)-mediated apoptosis and photodynamic therapy (PDT)-induced apoptosis. The guide offers detailed experimental protocols, illustrative data comparisons, and visual representations of signaling pathways and workflows to facilitate rigorous scientific inquiry.
Introduction to this compound and Apoptosis
This compound is a fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of ER-positive breast cancer.[1] Like its parent compound, this compound exhibits potent antiestrogenic properties by competitively binding to estrogen receptors, thereby inhibiting the proliferation of breast cancer cells.[2] Beyond its antiestrogenic activity, emerging evidence suggests that this compound can generate reactive oxygen species (ROS) upon irradiation, indicating its potential as a photosensitizer for photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizing agent to kill cancer cells.[3][4] A successor molecule, FLTX2, has been demonstrated to induce concentration- and time-dependent apoptotic cell death in MCF-7 breast cancer cells.[1]
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells.[5] Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] Validating the induction of apoptosis is a crucial step in the preclinical assessment of any new anti-cancer agent.
Comparative Analysis of this compound-Induced Apoptosis
This section presents hypothetical data to illustrate the expected outcomes from experiments designed to validate this compound-induced apoptosis. These tables compare the effects of this compound under standard and photodynamic therapy conditions against a vehicle control and the parent compound, tamoxifen.
Table 1: Comparative Analysis of Apoptosis Rates in MCF-7 Cells
| Treatment Group | Concentration (µM) | Light Exposure | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | No | 4.5 ± 0.8 | 2.1 ± 0.4 | 6.6 ± 1.2 |
| Tamoxifen | 10 | No | 15.2 ± 2.1 | 8.5 ± 1.5 | 23.7 ± 3.6 |
| This compound | 10 | No | 18.9 ± 2.5 | 10.2 ± 1.8 | 29.1 ± 4.3 |
| This compound + Light | 10 | Yes | 45.7 ± 4.2 | 22.3 ± 3.1 | 68.0 ± 7.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Comparative Analysis of Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Light Exposure | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | - | No | 15,340 ± 2,150 | 1.0 |
| Tamoxifen | 10 | No | 48,970 ± 5,340 | 3.2 |
| This compound | 10 | No | 55,890 ± 6,120 | 3.6 |
| This compound + Light | 10 | Yes | 185,620 ± 15,780 | 12.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 3: Western Blot Analysis of Key Apoptotic Proteins
| Treatment Group | Concentration (µM) | Light Exposure | Cleaved PARP (89 kDa) | Cleaved Caspase-3 (17/19 kDa) | Bcl-2 (26 kDa) |
| Vehicle Control | - | No | - | - | +++ |
| Tamoxifen | 10 | No | ++ | ++ | + |
| This compound | 10 | No | ++ | ++ | + |
| This compound + Light | 10 | Yes | ++++ | ++++ | - |
Illustrative representation of expected band intensity: (-) no band, (+) weak band, (++) moderate band, (+++) strong band, (++++) very strong band.
Signaling Pathways
ER-Mediated Apoptotic Pathway
As a tamoxifen derivative, this compound is expected to induce apoptosis in ER-positive breast cancer cells through mechanisms similar to its parent compound. This involves competitive binding to the estrogen receptor, leading to a conformational change that inhibits the transcription of estrogen-dependent pro-survival genes. This can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway.[2]
Caption: Proposed ER-mediated apoptotic signaling pathway for this compound.
Photodynamic Therapy (PDT)-Induced Apoptotic Pathway
Upon exposure to a specific wavelength of light, this compound acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS).[3] High levels of intracellular ROS induce oxidative stress, leading to damage of cellular components, particularly the mitochondria. This damage can trigger the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade.[4][6]
Caption: Proposed PDT-induced apoptotic signaling pathway for this compound.
Experimental Protocols
A systematic approach is required to validate apoptosis. The following protocols provide a detailed methodology for key experiments.
Experimental Workflow
The overall workflow involves cell culture, treatment with this compound under different conditions, and subsequent analysis using various apoptosis assays.
Caption: Experimental workflow for validating this compound-induced apoptosis.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance : Culture human breast cancer cell lines (e.g., ER-positive MCF-7 or T47D) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed cells into appropriate culture plates (e.g., 6-well plates for flow cytometry and Western blotting, 96-well plates for caspase assays) and allow them to adhere overnight.
-
Treatment :
-
Prepare stock solutions of this compound and tamoxifen in DMSO.
-
Treat cells with the desired concentrations of this compound, tamoxifen (as a positive control), or an equivalent volume of DMSO (as a vehicle control).
-
For PDT experiments, following the addition of this compound, expose the designated plates to a light source with the appropriate wavelength for a specified duration.
-
-
Incubation : Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.[10]
-
Plate Setup : Seed cells in a white-walled 96-well plate and treat as described in Protocol 1. Include wells for blank (media only) and vehicle control measurements.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement : Incubate the plate at room temperature for 1 to 3 hours. Measure the luminescence using a plate-reading luminometer.[10]
Protocol 4: Western Blotting for Apoptotic Markers
This technique detects changes in the expression and cleavage of key apoptosis-related proteins.[11]
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]
-
-
Secondary Antibody and Detection :
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.[11]
-
References
- 1. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for FLTX1
Researchers, scientists, and drug development professionals must handle FLTX1, a fluorescent derivative of Tamoxifen, with stringent safety protocols due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to Tamoxifen necessitates treating it with the same level of caution. This guide provides essential safety information and disposal procedures based on guidelines for Tamoxifen and general laboratory chemical waste management.
Chemical and Physical Properties of this compound
This compound is a fluorescent derivative of Tamoxifen, designed to label intracellular estrogen receptors. Its chemical properties are summarized below.
| Property | Value |
| CAS Number | 1481401-71-1 |
| Chemical Formula | C31H28N4O4 |
| Molecular Weight | 520.59 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Hazard Identification and Safety Precautions
As a derivative of Tamoxifen, this compound should be handled as a hazardous substance. The hazards associated with Tamoxifen, and by extension likely with this compound, include:
-
Acute Toxicity : Harmful if swallowed.
-
Carcinogenicity : May cause cancer.
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.
-
Aquatic Hazard : Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile or neoprene gloves (double gloving is recommended)
-
Closed-toe shoes
Work should be conducted in a chemical fume hood, especially when handling the solid powder to avoid inhalation. An eyewash station should be readily accessible.
Proper Disposal Procedures for this compound
Disposal of this compound and any contaminated materials must adhere to hazardous waste regulations. Do not dispose of this compound down the sink or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation : All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from non-hazardous waste.
-
Waste Containers :
-
Solid Waste : Place contaminated solids (e.g., gloves, absorbent pads, empty vials) in a clearly labeled, sealed container lined with a plastic bag.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in an appropriate sharps container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store hazardous waste in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Decontamination:
-
Clean work surfaces with a detergent solution followed by a thorough rinse.
-
Triple rinse empty stock vials with a suitable solvent (e.g., ethanol or DMSO) and collect the rinsate as hazardous liquid waste. After rinsing, deface the label and dispose of the empty container as instructed by your EHS office.
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling FLTX1
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with FLTX1. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Consistent with handling potent compounds like tamoxifen, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Double Nitrile Gloves | Chemically resistant. The outer pair should be changed frequently, especially after direct contact with the substance.[6][7] |
| Eyes | Safety Goggles or Safety Glasses with Side Shields | Provide a barrier against splashes and aerosols.[6][7] |
| Body | Laboratory Coat | Should be worn at all times in the laboratory where this compound is handled. |
| Respiratory | Mask | Recommended, particularly when handling the powdered form to prevent inhalation.[6] |
| Arms | Sleeve Covers | Can be used to provide additional protection to the lower arms.[6] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel.
Engineering Controls:
-
Chemical Fume Hood or Biosafety Cabinet: All weighing, reconstitution, and dilution of this compound should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[7][8]
-
Eyewash Station: An accessible and operational eyewash station must be present in the laboratory.[8]
Work Practices:
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Absorbent Pads: Use plastic-backed absorbent pads on the work surface to contain any spills. These should be disposed of as hazardous waste after use.[8]
-
Avoid Aerosol Generation: Take care to avoid the generation of dust or aerosols during handling.[7]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
-
Transportation: When transporting this compound, use sealed, non-breakable secondary containers.[6]
Experimental Protocol: Weighing and Reconstituting this compound Powder
This protocol provides a step-by-step guide for the safe preparation of an this compound stock solution.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a chemical fume hood by laying down a fresh plastic-backed absorbent pad.
-
Gather all necessary equipment: analytical balance, spatulas, weigh paper, vials, and the appropriate solvent.
-
-
Weighing:
-
Carefully tare the analytical balance with a piece of weigh paper.
-
Slowly and carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
-
Transfer:
-
Gently fold the weigh paper and carefully transfer the powder into a pre-labeled vial.
-
Tap the weigh paper to ensure all the powder is transferred.
-
-
Reconstitution:
-
Using a calibrated pipette, add the calculated volume of the desired solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.
-
-
Post-Procedure:
-
Dispose of the used weigh paper, spatula (if disposable), and any contaminated materials in a designated hazardous waste container.
-
Wipe down the work surface and the analytical balance with an appropriate cleaning agent (e.g., 70% ethanol).
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove inner gloves and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and empty vials, must be considered hazardous waste.[8][9]
-
Sharps, such as needles and syringes used for administering this compound solutions, must be disposed of in a designated sharps container for hazardous materials.[7][9]
Waste Collection:
-
Use clearly labeled, leak-proof containers for the collection of solid and liquid hazardous waste.[9]
-
Keep waste containers closed except when adding waste.[9]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS department for detailed procedures.[9]
This compound Handling and Disposal Workflow
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 7. unthsc.edu [unthsc.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
